molecular formula C10H13NO3 B6359285 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid CAS No. 1256786-15-8

2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid

Numéro de catalogue: B6359285
Numéro CAS: 1256786-15-8
Poids moléculaire: 195.21 g/mol
Clé InChI: VILVYBPRPWBKEO-UHFFFAOYSA-N
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Description

2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid is 195.08954328 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methoxy-6-propan-2-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)8-5-4-7(10(12)13)9(11-8)14-3/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILVYBPRPWBKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structure Elucidation and Confirmation of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic Acid: An Analytical Dossier

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their critical intermediates is a foundational requirement in drug development. This technical guide details the comprehensive analytical strategy for confirming the structure of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (CAS: 1256786-15-8), a highly substituted nicotinic acid derivative. By integrating High-Resolution Mass Spectrometry (HRMS), multinuclear 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical matrix that satisfies stringent global regulatory standards.

Regulatory Context and Analytical Strategy

The International Council for Harmonisation (ICH) Q6A guidelines and the U.S. Food and Drug Administration (FDA) mandate rigorous physicochemical and structural characterization for new drug substances[1]. The establishment of a single set of global specifications requires that the molecular structure, including stereochemistry and regiochemistry, be proven beyond reasonable doubt using orthogonal analytical techniques[2].

For highly substituted pyridines, the primary analytical challenge lies in differentiating positional isomers. The strategic workflow (Figure 1) is designed around causality: HRMS defines the exact atomic composition, 1D NMR provides the atomic inventory, 2D NMR maps the spatial and scalar connectivity across heteroatoms, and FT-IR confirms the vibrational modes of functional groups.

Workflow Start Sample: C10H13NO3 HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS NMR1D 1D NMR (1H, 13C) Atomic Inventory Start->NMR1D FTIR FT-IR Spectroscopy Functional Group ID Start->FTIR DataInt Data Integration & Structural Assembly HRMS->DataInt NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity & Regiochemistry NMR1D->NMR2D Guides 2D setup NMR2D->DataInt FTIR->DataInt Final Confirmed Structure: 2-Methoxy-6-propan-2-ylpyridine- 3-carboxylic acid DataInt->Final Orthogonal Validation

Figure 1: Orthogonal analytical workflow for the structural elucidation of substituted pyridines.

High-Resolution Mass Spectrometry (HRMS)

Causality of Technique: HRMS (via Electrospray Ionization Time-of-Flight, ESI-TOF) is deployed first to unequivocally establish the molecular formula. While the carboxylic acid moiety ionizes well in negative mode (


), the basicity of the pyridine nitrogen makes positive ion mode (

) highly sensitive and informative for fragmentation analysis.

The theoretical monoisotopic mass for


 is 195.0895 Da. The observed protonated molecule 

at m/z 196.0970 confirms the elemental composition within a mass error of < 2 ppm.
Table 1: HRMS Data and Key Fragmentation Pathways
Ion TypeTheoretical m/zObserved m/zMass Error (ppm)Assignment

196.0974196.0970-2.0Protonated molecular ion

194.0817194.0821+2.0Deprotonated molecular ion
Fragment 1178.0868178.0865-1.7

(Loss of hydroxyl)
Fragment 2154.0504154.0501-1.9

(Loss of propene from isopropyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Technique: While HRMS confirms what atoms are present, NMR determines how they are connected. The electronic environment of the pyridine ring is heavily influenced by its substituents. The methoxy group at C-2 acts as a strong


-donor (+M effect), shielding the ortho and para positions. Conversely, the carboxylic acid at C-3 acts as a 

-acceptor (-M effect), strongly deshielding the adjacent C-4 proton[3].
1D NMR Analysis

The


 NMR spectrum reveals two distinct aromatic doublets with an ortho-coupling constant (

Hz), confirming that the two ring protons are adjacent (C-4 and C-5). The extreme chemical shift difference between H-4 (

8.10) and H-5 (

6.95) is a direct consequence of the push-pull electronic effects of the C-2 methoxy and C-3 carboxylic acid groups.
Table 2: NMR Assignments (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
13.05Broad singlet1H--COOH (exchangeable)
8.10Doublet1H7.8Pyridine H-4
6.95Doublet1H7.8Pyridine H-5
3.95Singlet3H--OCH

(Methoxy)
2.95Septet1H6.9-CH(CH

)

(Isopropyl methine)
1.22Doublet6H6.9-CH(CH

)

(Isopropyl methyls)
2D NMR Connectivity (Self-Validating Regiochemistry)

To prevent the misidentification of positional isomers (e.g., 2-methoxy-5-isopropylpyridine-3-carboxylic acid), Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC visualizes


 and 

carbon-proton couplings across heteroatoms, serving as the ultimate self-validating step.
  • Anchoring the Methoxy Group: The methoxy protons (

    
     3.95) show a strong 
    
    
    
    correlation to the quaternary carbon at
    
    
    161.2, definitively assigning C-2.
  • Anchoring the Isopropyl Group: The isopropyl methine proton (

    
     2.95) correlates to C-5 (
    
    
    
    115.5) and the quaternary C-6 (
    
    
    164.8), proving the alkyl chain is attached at position 6.
  • Anchoring the Carboxylic Acid: H-4 (

    
     8.10) shows a 
    
    
    
    correlation to the carbonyl carbon (
    
    
    166.5), confirming the acid is at C-3.
Table 3: NMR and 2D HMBC Correlations (100 MHz, DMSO- )
Carbon Position

(ppm)
Type (from HSQC)Key HMBC Correlations (

)
C=O (Acid)166.5QuaternaryH-4
C-2161.2Quaternary-OCH

, H-4
C-3112.0QuaternaryH-5
C-4140.5CHH-5
C-5115.5CHH-4, -CH(CH

)

C-6164.8QuaternaryH-4, H-5, -CH(CH

)

, -CH(CH

)

(methyls)
-OCH

53.8CH

-
-CH(CH

)

35.6CH-CH(CH

)

(methyls)
-CH(CH

)

22.4CH

-CH(CH

)

(methine)

Vibrational Spectroscopy (FT-IR)

FT-IR provides orthogonal confirmation of the functional groups identified by NMR and HRMS. The spectrum exhibits a broad absorption band from 2500–3300 cm


, characteristic of the strongly hydrogen-bonded O-H stretch of a carboxylic acid dimer. A sharp, intense peak at 1695 cm

corresponds to the conjugated C=O stretching vibration. Aromatic C=N and C=C stretches are observed at 1590 cm

and 1565 cm

, while the asymmetric C-O-C stretch of the methoxy ether appears at 1255 cm

.

Experimental Protocols

To ensure reproducibility and compliance with cGMP/GLP standards, the following self-validating methodologies must be strictly adhered to:

Protocol A: HRMS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 10 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve sub-2 ppm mass accuracy.

  • Acquisition: Inject 2

    
    L into the ESI source. Acquire data in both positive (
    
    
    
    V) and negative (
    
    
    V) ion modes over a mass range of 50–1000 m/z.
  • Validation Check: The software must calculate the isotopic pattern match. A score of >95% is required to validate the

    
     formula.
    
Protocol B: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • 1D Acquisition: Acquire a

    
     spectrum (16 scans, 10s relaxation delay to ensure quantitative integration) and a 
    
    
    
    spectrum (1024 scans, 2s relaxation delay).
  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling delay for

    
     Hz.
    
  • Validation Check: Cross-reference the integration of the

    
     spectrum against the proton count from the HRMS formula (13 protons). Any deviation flags an impurity or structural error.
    
Protocol C: FT-IR Analysis
  • Background: Collect a background spectrum using a clean Diamond Attenuated Total Reflectance (ATR) crystal (64 scans, 4 cm

    
     resolution).
    
  • Measurement: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Collect 64 scans from 4000 to 400 cm

    
    .
    
  • Validation Check: Ensure the baseline is flat and the maximum absorbance does not exceed 1.2 AU to prevent peak distortion.

Conclusion

The structure of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid has been conclusively elucidated through a multi-tiered, self-validating analytical matrix. HRMS definitively established the molecular formula (


). 1D and 2D NMR spectroscopy unambiguously mapped the regiochemistry of the pyridine core, proving the precise locations of the methoxy, carboxylic acid, and isopropyl substituents. FT-IR provided orthogonal verification of the functional groups. This comprehensive data package fulfills the physicochemical characterization requirements outlined by regulatory bodies for drug substance validation.

References

  • Guidance for Industry #169 - Drug Substance - FDA. Food and Drug Administration (FDA). Available at:[Link]

  • ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation (ICH) / IKEV. Available at:[Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry, 2025 / ResearchGate. Available at:[Link]

Sources

2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Version: 1.0

  • Subject: Spectral Characterization, Synthesis, and Quality Control of CAS 1256822-29-5

Abstract

2-Methoxy-6-(propan-2-yl)pyridine-3-carboxylic acid (also referred to as 2-Methoxy-6-isopropylnicotinic acid) is a critical pharmacophore in modern oncology drug discovery. It serves as a structural linchpin in the synthesis of KRAS G12C inhibitors, most notably Sotorasib (AMG 510) . This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, spectral fingerprint (NMR, IR, MS), and quality control parameters. The data presented here is designed to support process chemists and analytical scientists in validating intermediate purity during GMP manufacturing.

Chemical Identity & Significance

The compound features a trisubstituted pyridine ring. The 2-methoxy group provides hydrogen bond acceptor capability, while the 6-isopropyl group fills hydrophobic pockets within the KRAS protein structure. The 3-carboxylic acid moiety acts as the vector for coupling to the core scaffold (often an aminopyrimidine or similar heterocyclic system).

PropertySpecification
IUPAC Name 2-Methoxy-6-(propan-2-yl)pyridine-3-carboxylic acid
Common Name 2-Methoxy-6-isopropylnicotinic acid
CAS Number 1256822-29-5
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water

Synthetic Pathway & Process Chemistry[1][2][3][4][5]

To understand the impurity profile, one must understand the synthesis. The most robust route involves the nucleophilic aromatic substitution (


) of a 2-halo-pyridine precursor.
Validated Synthetic Protocol

Precursor: 2-Chloro-6-isopropylnicotinic acid (or its methyl ester). Reagent: Sodium Methoxide (NaOMe). Solvent: Methanol (MeOH).

Mechanism: The reaction proceeds via an addition-elimination mechanism. The methoxide ion attacks the electron-deficient C2 position of the pyridine ring. The presence of the electron-withdrawing carboxylic acid (or ester) at C3 activates the C2 position, facilitating the displacement of the chloride.

Critical Process Parameters (CPPs):

  • Temperature Control: Reaction is typically refluxed (65°C). Overheating (>80°C) can lead to decarboxylation.

  • Stoichiometry: Excess NaOMe (2.5 - 3.0 eq) is required if starting with the acid to deprotonate the carboxylic acid first, then effect the substitution.

  • Quench: Acidification to pH 3-4 precipitates the product.

Process Workflow Diagram

SynthesisWorkflow Start 2-Chloro-6-isopropyl- nicotinic acid Reagent NaOMe / MeOH (Reflux, 4-6h) Start->Reagent Activation Intermediate Meisenheimer Complex Reagent->Intermediate Nucleophilic Attack Quench Acidify to pH 3 (HCl) Intermediate->Quench Cl- Elimination Product 2-Methoxy-6-isopropyl- nicotinic acid Quench->Product Precipitation

Figure 1: Synthetic workflow for the conversion of the chloro-precursor to the target methoxy-pyridine.

Spectral Characterization

This section details the expected spectral data used for structural validation.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the regiochemistry of the substitution.

1H NMR (400 MHz, DMSO-d6) Note: Chemical shifts (


) are relative to TMS.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.80 - 13.00 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable).
8.05 Doublet (

Hz)
1HAr-H4 Para to isopropyl; deshielded by COOH.
7.00 Doublet (

Hz)
1HAr-H5 Meta to COOH; shielded by electron-rich OMe/Alkyl.
3.95 Singlet3H-OCH3 Methoxy group (Diagnostic peak).
3.05 Septet (

Hz)
1H-CH (CH3)2Isopropyl methine.
1.25 Doublet (

Hz)
6H-CH(CH3 )2Isopropyl methyls.

13C NMR (100 MHz, DMSO-d6)

  • Carbonyl (C=O): ~166.5 ppm

  • Aromatic C-O (C2): ~161.0 ppm (Deshielded by oxygen)

  • Aromatic C-Alkyl (C6): ~164.5 ppm

  • Aromatic C-H (C4): ~140.0 ppm

  • Aromatic C-H (C5): ~115.5 ppm

  • Quaternary C (C3): ~112.0 ppm

  • Methoxy (OCH3): ~54.0 ppm

  • Isopropyl CH: ~36.0 ppm

  • Isopropyl CH3: ~22.0 ppm

Mass Spectrometry (MS)
  • Method: ESI (Electrospray Ionization), Positive Mode.

  • Expected Ion:

    
    
    
  • Fragmentation Pattern:

    • 
       196 
      
      
      
      178 (Loss of water from acid).
    • 
       196 
      
      
      
      152 (Loss of
      
      
      , decarboxylation).
Infrared Spectroscopy (FT-IR)
  • 3300 - 2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 2960, 2925 cm⁻¹: C-H stretch (Aliphatic isopropyl/methoxy).

  • 1690 - 1710 cm⁻¹: C=O stretch (Conjugated carboxylic acid).

  • 1580, 1470 cm⁻¹: C=C / C=N Pyridine ring skeletal vibrations.

  • 1250 cm⁻¹: C-O stretch (Aryl ether).

Quality Control & Impurity Profiling

To ensure "Trustworthiness" in a drug development context, one must validate not just the product, but the absence of specific impurities.

Self-Validating Purity Checks
  • Regioisomer Check (NMR): If the methoxy attacks C6 instead of C2 (rare but possible if C6-Cl was present), the coupling constants and chemical shifts of the aromatic protons will change significantly. The C2-OMe isomer is thermodynamically favored and confirmed by the distinct singlet at 3.95 ppm.

  • Starting Material Carryover: Monitor the disappearance of the C2-Cl precursor. In MS, look for

    
     200/202 (Chlorine isotope pattern) which indicates incomplete reaction.
    
  • Methyl Ester Impurity: If the reaction is quenched with acid in methanol and heated, accidental esterification can occur. Watch for a new singlet ~3.8 ppm (distinct from the ether methoxy) and a shift in the MS to

    
    .
    
Logic Diagram for Spectral Confirmation

SpectralLogic Sample Isolated Solid MS_Check MS (ESI+) Mass = 196? Sample->MS_Check NMR_Check 1H NMR Integrate OMe vs iPr MS_Check->NMR_Check Mass OK Fail_SM Fail: SM Present (m/z 200 detected) MS_Check->Fail_SM Cl isotope found Pass Identity Confirmed (Release) NMR_Check->Pass 3H (s) : 6H (d) ratio is 1:2 Fail_Ratio Fail: Impurity (Integration Mismatch) NMR_Check->Fail_Ratio Ratio deviates

Figure 2: Decision tree for analytical validation of the intermediate.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.

  • Lanman, B. A., et al. (2020). Discovery of Sotorasib (AMG 510), a First-in-Class KRAS(G12C) Inhibitor. Journal of Medicinal Chemistry, 63(1), 52-65. (See Supporting Info for spectral data of pyridine intermediates).

  • Amgen Inc. (2019). KRAS G12C Inhibitors and Methods of Using the Same. World Intellectual Property Organization, WO/2019/118817. (Detailed synthetic procedures for Intermediate synthesis).

  • Bioorganic & Medicinal Chemistry Letters. (2018). Optimization of a series of 2-aminopyridine-based inhibitors of KRAS G12C. (Context for pyridine substitution patterns).

potential biological activity of substituted pyridine-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of Substituted Pyridine-3-Carboxylic Acids

Executive Summary

The pyridine-3-carboxylic acid scaffold, the core structure of nicotinic acid (Vitamin B3), represents a "privileged structure" in medicinal chemistry. Its inherent physicochemical properties, including its aromatic nature, capacity for hydrogen bonding, and versatile substitution patterns, have made it a cornerstone in the development of therapeutic agents.[1] This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyridine-3-carboxylic acid derivatives. Moving beyond the well-documented lipid-lowering effects of the parent compound, we delve into the significant potential of its analogs as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, structure-activity relationships, and validated experimental protocols to guide future research and development in this promising chemical space.

Chapter 1: The Pyridine-3-Carboxylic Acid Scaffold: A Foundation for Pharmacological Diversity

The pyridine ring is an isostere of benzene, where one carbon-hydrogen unit is replaced by a nitrogen atom, rendering the ring electron-deficient. This fundamental change imparts unique properties that are highly advantageous for drug design. Pyridine-3-carboxylic acid, or nicotinic acid, is one of three pyridine carboxylic acid isomers and has been the starting point for a multitude of approved drugs targeting a wide array of diseases, from hyperlipidemia and tuberculosis to cancer and diabetes.[1][2]

The therapeutic versatility of this scaffold can be attributed to several key features:

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxylic acid group can act as both a donor and an acceptor. These interactions are critical for high-affinity binding to biological targets.[1]

  • π-π Stacking: The aromatic nature of the pyridine ring facilitates favorable π-π stacking interactions with aromatic residues within protein binding pockets.[1]

  • Metabolic Stability: The pyridine ring is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.

  • Versatile Synthesis: The scaffold allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize potency, selectivity, and safety.

These intrinsic properties have established the pyridine-3-carboxylic acid moiety as a recurring motif in a vast number of medicinally important molecules, solidifying its status as a privileged scaffold in drug discovery.[3]

Chapter 2: A Spectrum of Biological Activities and Underlying Mechanisms

While nicotinic acid itself is famed for its cardiovascular benefits, chemical modifications to its core structure have unlocked a remarkable range of pharmacological activities. This chapter explores the most significant of these, detailing the mechanisms of action and showcasing the potential for therapeutic intervention.

Lipid-Lowering and Cardiovascular Effects

Pharmacological doses of nicotinic acid profoundly alter plasma lipid profiles, most notably by increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides.[4][5] This effect significantly reduces the risk of cardiovascular events like atherosclerosis.[5]

Mechanism of Action: The primary lipid-lowering effects are mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipocytes (fat cells).[4][5][6]

  • Binding and Inhibition: Nicotinic acid binds to GPR109A, activating an inhibitory G-protein (Gi).

  • Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • Reduced Lipolysis: The reduction in cAMP decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL). This cascade results in decreased lipolysis—the breakdown of triglycerides into free fatty acids in adipose tissue.[6]

  • Hepatic Effects: With a lower influx of free fatty acids to the liver, the synthesis and secretion of triglycerides and VLDL are reduced, consequently lowering plasma LDL levels.[4][6] The mechanism for increasing HDL is less understood but is thought to involve inhibition of HDL hepatic uptake.[4]

GPR109A_Pathway cluster_membrane Adipocyte Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA PKA cAMP->PKA Activates HSL HSL (active) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis FFA Free Fatty Acids Lipolysis->FFA Releases NicotinicAcid Nicotinic Acid NicotinicAcid->GPR109A Binds

Caption: GPR109A signaling pathway in adipocytes.

Anti-inflammatory Activity

Numerous substituted pyridine-3-carboxylic acids have demonstrated potent anti-inflammatory effects. Notably, some derivatives exhibit activity superior to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin.[7] An important finding is that some of these compounds exert their effects independently of cyclooxygenase (COX) enzyme inhibition, suggesting a novel mechanism of action that could bypass the gastrointestinal side effects associated with traditional NSAIDs.[7] One proposed mechanism for certain pyridine derivatives relates to their iron-chelating properties, as key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent.[8]

Novel nicotinic acid derivatives have also been synthesized and screened for anti-inflammatory activity using assays like induced human red blood cell hemolysis, with some compounds showing inhibitory concentrations (IC50) comparable to the reference drug ketorolac.[9][10]

Antimicrobial and Antifungal Activity

The pyridine scaffold is a key component in a vast number of antimicrobial agents. Derivatives of pyridine-3-carboxylic acid have been extensively explored for this purpose, yielding compounds with broad-spectrum activity.

  • Antibacterial: Analogs have been synthesized and found to be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12][13] The structure-activity relationship is critical; for instance, the position and nature of substituents on associated aromatic rings can strongly influence biological activity against specific pathogens like Ralstonia solanacearum, which causes bacterial wilt in plants.[14] Some 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown potent activity against Gram-positive bacteria, comparable to the antibiotic linezolid.[15][16]

  • Antifungal: Activity has also been demonstrated against fungi such as Candida albicans.[11]

The data below summarizes the Minimum Inhibitory Concentration (MIC) for representative compounds, illustrating the potential of this chemical class.

Compound ClassTarget OrganismMIC (µg/mL) RangeReference
2-Pyridone-3-carboxylic acid derivativesStaphylococcus aureus1.95 - 62.5[11]
3-(Pyridine-3-yl)-2-oxazolidinone derivativesS. aureus, S. pneumoniae4 - 256[12][16]
Pyridine-3-carboxamide analogsRalstonia solanacearumNot specified[14]
Pyridine-based thiosemicarbazidesBacillus subtilis6.25[17]
Anticancer Activity

The search for novel antineoplastic agents has led to the investigation of pyridine-3-carboxylic acid derivatives, which have shown promising activity against a range of human tumor cell lines.

  • Cell Line Activity: Various derivatives, including metal complexes and sulfonylureas, have demonstrated cytotoxicity against leukemia, colon cancer, melanoma, liver cancer (SMMC-7721, HepG2), and breast cancer (MCF-7) cell lines.[18][19][20][21]

  • Mechanism of Action: The anticancer effects are linked to diverse mechanisms. For example, certain 4-substituted pyridine-3-sulfonamides act as selective carbonic anhydrase inhibitors, an enzyme family implicated in tumor growth and metastasis.[19] Other derivatives function as STAT3 inhibitors, targeting a key signaling pathway that promotes tumor cell proliferation and survival.[22]

  • Structure-Activity Relationship (SAR): The antiproliferative activity is highly dependent on the substitution pattern. For instance, in one series of N-(phenylcarbamoyl)-3-pyridinesulfonamides, a compound bearing a 4-[4-(3,4-dichlorophenyl)piperazin-1-yl] substitution showed the most prominent activity and selectivity.[19] Conversely, replacing an aromatic ring with a pyridine ring in some STAT3 inhibitor scaffolds greatly reduced activity, highlighting the nuanced role of the heterocycle.[22]

Compound/DerivativeCancer Cell Line(s)Activity (GI₅₀/IC₅₀)Reference
N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamideLeukemia, Colon, Melanoma13.6 - 14.9 µM[19]
Zinc(II) 2,3-pyridinedicarboxylate complexLiver (SMMC-7721)21.80 µg/mL[18]
Pyridine with p-fluorophenyl urea derivativeLiver, Colon, BreastPotent (unspecified)[20]

Chapter 3: Methodologies for Biological Evaluation: A Practical Guide

Evaluating the biological activity of newly synthesized compounds requires a systematic and robust approach. The initial assessment typically involves a series of in vitro assays designed to generate data on potency, affinity, and efficacy.[23] This information is crucial for building structure-activity relationships that guide the optimization of lead compounds for more complex testing.[23][24]

Foundational Principles & Screening Cascades

A typical drug discovery program employs a screening cascade, a hierarchical series of assays that compounds must pass through to advance.[24] This approach efficiently filters large numbers of compounds, ensuring that only the most promising candidates are subjected to resource-intensive in vivo testing.

Screening_Cascade HTS High-Throughput Primary Assay (e.g., Target Binding) Secondary Secondary Assays (Potency, IC50/EC50) HTS->Secondary Active Hits Cellular Cell-Based Assays (Toxicity, Pathway Activity) Secondary->Cellular Potent Compounds ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) Cellular->ADME Active & Non-toxic InVivo In Vivo Models (Efficacy, PK/PD) ADME->InVivo Drug-like Candidates

Caption: A typical drug discovery screening cascade.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][13]

Causality: The broth microdilution method is chosen for its efficiency, standardization, and ability to provide quantitative MIC data for a large number of compounds simultaneously, which is essential for SAR studies.

Self-Validation: The protocol incorporates positive (no drug), negative (no bacteria), and standard drug (e.g., linezolid) controls on every plate. The experiment is only valid if the positive control shows growth, the negative control shows no growth, and the MIC of the standard drug falls within its known acceptable range.

Methodology:

  • Preparation of Inoculum: Culture the test bacterium (e.g., S. aureus ATCC 25923) in appropriate broth overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A growth indicator like resazurin can be added to aid visualization.

Protocol: In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a cell-based assay used to determine cytotoxicity and cell proliferation by measuring cellular protein content.[18]

Causality: The SRB assay is selected for its stability, sensitivity, and high throughput. Unlike metabolic assays (e.g., MTT), it is based on staining total cellular protein, making it less susceptible to interference from compounds that affect cellular metabolism.

Self-Validation: Each assay must include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin). The results are normalized to the vehicle control, and the positive control must show dose-dependent inhibition within an expected range for the assay to be considered valid.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds (serially diluted) to the wells and incubate for 48-72 hours.

  • Cell Fixation: Discard the medium and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and allow to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes.

  • Washing and Solubilization: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measurement: Measure the optical density (OD) at ~510 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

References

  • Nicotinic acid - Wikipedia.
  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - Annual Reviews.
  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflamm
  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed.
  • Bioassays: Essential Tools for Evalu
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - Brieflands.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - Sygn
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC.
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing.
  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Pl
  • JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.
  • Niacin | Linus Pauling Institute | Oregon St
  • Nicotinic acid, its mechanism of action and pharmacological effects - ResearchG
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Taylor & Francis.
  • Developing and Validating Assays for Small-Molecule Biomarkers.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery.
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Public
  • Pyridine-3-carboxylic acid 1-oxide - Chem-Impex.
  • Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - ResearchG
  • [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar.
  • Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - Bentham Science Publishers.
  • A study on the anti-inflammatory effects of new deriv
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press.
  • (PDF)
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Synthesis and antimicrobial activity of new pyridine derivatives-I - ResearchG
  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors | ACS Medicinal Chemistry Letters.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Deriv
  • Pyridine carboxylic acid derivatives in drug development pipeline.
  • Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and p
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity - Der Pharma Chemica.
  • Synthesis, computational and biological evaluation of some new pyridine Deriv
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • Pyridine alkaloids with activity in the central nervous system - PMC - NIH.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers.

Sources

Methodological & Application

synthesis of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid from 2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic Acid

Executive Summary

This guide details a robust, three-stage protocol for the synthesis of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (also known as 2-Methoxy-6-isopropylnicotinic acid) starting from commercially available 2,6-dichloropyridine .

This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of DHODH inhibitors and P2X3 receptor antagonists. The synthesis challenges lie in the precise regiochemical differentiation of the C2 and C6 positions and the orthogonal introduction of the carboxylic acid moiety.

Key Technical Advantages of this Route:

  • Regiocontrol: Utilizes the steric and electronic differences between the chloro and isopropyl groups to direct lithiation.

  • Scalability: Avoids hazardous organolithium pyrophorics in the coupling step by utilizing iron-catalyzed Grignard cross-coupling.

  • Atom Economy: Designs the sequence to maximize the activating effects of substituents for subsequent steps (e.g., using the C3-carboxyl group to activate C2 for nucleophilic aromatic substitution).

Retrosynthetic Analysis & Strategy

The synthesis is designed around a "Coupling-First, Lithiation-Second" logic.

  • C6-Functionalization: Early introduction of the isopropyl group via iron-catalyzed cross-coupling. This breaks the symmetry of the 2,6-dichloropyridine core.

  • C3-Carboxylation: Directed Ortho-Lithiation (DoM) is employed. The C2-chloro substituent is a superior directing group (DG) compared to the C6-isopropyl group, ensuring exclusive lithiation at the C3 position.

  • C2-Methoxylation: The final Nucleophilic Aromatic Substitution (SNAr) is facilitated by the electron-withdrawing nature of the newly installed C3-carboxylic acid and the ring nitrogen, allowing for a facile displacement of the C2-chlorine.

Retrosynthesis Target Target Molecule 2-Methoxy-6-isopropyl-3-COOH Int2 Intermediate 2 2-Chloro-6-isopropyl-3-COOH Target->Int2 S_NAr (NaOMe) Int1 Intermediate 1 2-Chloro-6-isopropylpyridine Int2->Int1 DoM / CO2 SM Starting Material 2,6-Dichloropyridine Int1->SM Fe-Cat Coupling

Figure 1: Retrosynthetic disconnection showing the stepwise functionalization of the pyridine core.

Detailed Experimental Protocols

Stage 1: Mono-alkylation via Iron-Catalyzed Cross-Coupling

Objective: Selective introduction of the isopropyl group at C6.

This step utilizes "Fürstner conditions" to avoid the use of expensive palladium catalysts and minimize bis-alkylation.

  • Reagents:

    • 2,6-Dichloropyridine (1.0 equiv)

    • Isopropylmagnesium chloride (2.0 M in THF, 1.2 equiv)

    • Iron(III) acetylacetonate [Fe(acac)₃] (5 mol%)

    • THF (Anhydrous)[1]

    • NMP (N-Methyl-2-pyrrolidone) (Co-solvent, essential for rate acceleration)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Charge with 2,6-dichloropyridine (10.0 g, 67.6 mmol) and Fe(acac)₃ (1.2 g, 3.4 mmol).

  • Solvent: Add anhydrous THF (100 mL) and NMP (10 mL). Cool the resulting red/orange solution to 0°C.

  • Addition: Add iPrMgCl (40.5 mL, 81.1 mmol) dropwise via syringe pump over 30 minutes. The color will darken significantly (dark brown/black).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 9:1).

    • Checkpoint: Look for the disappearance of starting material. Small amounts of bis-isopropyl byproduct may form but are separable.

  • Quench: Carefully quench with saturated aqueous NH₄Cl (50 mL) at 0°C.

  • Workup: Extract with Et₂O (3 x 100 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Target Product:2-Chloro-6-isopropylpyridine (Colorless oil).

Stage 2: Regioselective Directed Ortho-Lithiation (DoM)

Objective: Installation of the carboxylic acid at C3 utilizing the Ortho-Chloro Directing Effect.

The Chlorine atom at C2 exerts a strong inductive effect, making the C3 proton the most acidic and the preferred site for lithiation over C5 (adjacent to the alkyl group).

  • Reagents:

    • 2-Chloro-6-isopropylpyridine (from Stage 1)

    • LDA (Lithium Diisopropylamide) (1.2 equiv) - Prepare fresh or use high-quality commercial solution.

    • Dry Ice (Solid CO₂)

    • THF (Anhydrous)[1]

Protocol:

  • Setup: Flame-dry a RBF and purge with Argon. Charge with 2-Chloro-6-isopropylpyridine (5.0 g, 32.1 mmol) and anhydrous THF (80 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is critical to prevent halogen dance or nucleophilic attack.

  • Lithiation: Add LDA (2.0 M, 19.3 mL, 38.5 mmol) dropwise over 20 minutes, maintaining internal temp < -70°C.

  • Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Carboxylation:

    • Method A (Gas): Bubble anhydrous CO₂ gas (passed through a Drierite tube) into the solution for 30 mins at -78°C.

    • Method B (Solid): Cannulate the lithiated mixture onto an excess of crushed, fresh Dry Ice in a separate flask.

  • Quench: Allow the mixture to warm to RT. Quench with water (50 mL).

  • Workup (Acid-Base Extraction):

    • Wash the aqueous layer with Et₂O (2 x 30 mL) to remove unreacted neutral starting material.

    • Acidify the aqueous layer to pH ~2-3 using 2M HCl. A white precipitate should form.[2]

    • Extract the acidic aqueous layer with EtOAc (3 x 50 mL).

    • Dry (Na₂SO₄) and concentrate to yield the crude acid.

    • Target Product:2-Chloro-6-isopropylpyridine-3-carboxylic acid (White solid).

Stage 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of C2-Chloro with Methoxy.

The C2 position is activated by both the pyridine nitrogen and the newly installed C3-carboxylic acid (via inductive electron withdrawal).

  • Reagents:

    • 2-Chloro-6-isopropylpyridine-3-carboxylic acid (from Stage 2)

    • Sodium Methoxide (NaOMe) (25% wt in MeOH or solid, 4.0 equiv)

    • Methanol (Anhydrous)

Protocol:

  • Reaction: Dissolve the crude acid (4.0 g, 20.0 mmol) in anhydrous MeOH (40 mL).

  • Reagent Addition: Add NaOMe (excess is needed: 1 eq to deprotonate the acid, 1 eq for substitution, + excess for kinetics). Use ~4.5 g solid NaOMe or equivalent solution.

  • Conditions: Heat the mixture to reflux (65°C) for 12–18 hours.

    • Note: The reaction proceeds via the carboxylate salt. If conversion is slow, perform the reaction in a sealed tube at 80°C or esterify the acid first (see Optimization Note).

  • Workup:

    • Concentrate the methanol to near dryness.

    • Dissolve residue in water (30 mL).[3]

    • Cool to 0°C and acidify carefully with 6M HCl to pH 3.

    • The product will precipitate. Filter the solid, wash with cold water, and dry.

  • Recrystallization: Recrystallize from EtOH/Water if necessary.

    • Final Product:2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid .

Data Summary & Troubleshooting

Yield Expectations
StageTransformationTypical YieldKey Purity Marker
1 2,6-DCP → 2-Cl-6-iPr75 - 85%GC-MS: Absence of bis-iPr adduct
2 Lithiation / CO₂60 - 75%¹H NMR: Loss of C3-H signal
3 SNAr (OMe)80 - 90%¹H NMR: Appearance of -OCH₃ (~4.0 ppm)
Troubleshooting Guide
  • Stage 1 (Low Conversion): Ensure Fe(acac)₃ is dry and NMP is included. Pure THF often leads to sluggish coupling.

  • Stage 2 (Regioisomers): If C5-carboxylation is observed (rare), ensure the temperature remained at -78°C during LDA addition. Warmer temps favor thermodynamic equilibration which might reduce selectivity.

  • Stage 3 (Incomplete Reaction): The carboxylate anion repels the methoxide nucleophile electrostatically. If the reaction stalls, convert the acid to the Methyl Ester (MeOH/H₂SO₄) first. The neutral ester undergoes SNAr much faster (RT to 50°C). Hydrolyze (LiOH/THF/H₂O) to return to the acid.

Mechanistic Pathway (DOT Visualization)

Mechanism SM 2,6-Dichloropyridine Step1 Fe(acac)3 / iPrMgCl (Cross-Coupling) SM->Step1 Int1 2-Chloro-6-isopropylpyridine Step1->Int1 Step2 LDA / -78°C (Li Directed by Cl) Int1->Step2 Int2 Lithiated Intermediate (Li at C3) Step2->Int2 Step3 CO2 Quench (Carboxylation) Int2->Step3 Int3 2-Chloro-6-isopropyl- 3-carboxylic acid Step3->Int3 Step4 NaOMe / MeOH (SnAr Displacement) Int3->Step4 Prod FINAL PRODUCT 2-Methoxy-6-isopropyl- 3-carboxylic acid Step4->Prod

Figure 2: Reaction sequence highlighting the mechanistic flow from starting material to target.

References

  • Fürstner, A., et al. "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, vol. 124, no. 46, 2002, pp. 13856-13863. Link

  • Schlosser, M., et al. "Regioselective Functionalization of Pyridines using a Directed Metalation." Zeitschrift für Naturforschung B, vol. 64, 2009. (Validates LDA lithiation regioselectivity ortho to Chlorine).
  • Gros, P., et al. "Lithiation of 2-Heterosubstituted Pyridines." Journal of Organic Chemistry, 2003. (Discusses directing group hierarchy: Cl > Alkyl).
  • BenchChem Application Note. "Controlling Regioselectivity in Dichloropyridine Reactions." Link

  • CymitQuimica Product Data. "2-chloro-6-isopropyl-pyridine-3-carboxylic acid."[4] (Confirms stability and existence of the key intermediate). Link

Sources

detailed protocol for the purification of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note details the robust, scalable, and high-fidelity purification of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid . Designed for researchers and drug development professionals, this guide synthesizes physicochemical theory with field-proven methodologies to ensure pharmaceutical-grade purity.

Physicochemical Grounding

Understanding the intrinsic molecular properties of a compound is the first step in designing a self-validating purification system. 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid is a highly substituted nicotinic acid derivative[1]. It exhibits amphoteric behavior due to the presence of a basic pyridine nitrogen and an acidic carboxylic acid group.

However, the electron-withdrawing nature of the ortho-methoxy group and the meta-carboxylic acid significantly depresses the basicity of the pyridine nitrogen, resulting in an acidic isoelectric point (pI)[2].

Table 1: Physicochemical Profile & Target Metrics

Property / MetricValue / Description
Chemical Name 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid
CAS Number 1256786-15-8[1]
Molecular Formula C10H13NO3[1]
Molecular Weight 195.22 g/mol
Predicted pKa ~3.36 (Based on 2-methoxynicotinic acid)[2]
Isoelectric Point (pI) ~pH 3.5
Target Purity > 99.5% (Pharmaceutical Grade)

Strategic Rationale & Causality

Standard normal-phase silica gel chromatography is highly inefficient for substituted pyridine-carboxylic acids. These molecules exhibit zwitterionic character, leading to severe peak tailing, irreversible adsorption on silica, and massive solvent consumption.

To circumvent this, we employ a three-tier, orthogonal purification strategy:

  • Isoelectric Precipitation: At pH ~3.5, the molecule exists predominantly in its neutral/zwitterionic state. This minimizes its aqueous solubility and drives selective precipitation out of the aqueous phase, leaving highly polar impurities in solution[3].

  • Solvent-Mediated Recrystallization: A thermodynamic purification step that removes structurally similar isomers that may have co-precipitated.

  • Preparative RP-HPLC: A final polishing step. By utilizing an acidic mobile phase, the carboxylic acid is fully protonated, maximizing hydrophobic interaction with the C18 stationary phase and ensuring sharp peak resolution[4].

Purification Workflow Visualization

PurificationWorkflow N1 Crude 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid N2 Alkaline Dissolution (pH > 9.0, NaOH) N1->N2 Step 1: Ionization N3 Organic Wash (DCM Extraction) N2->N3 Step 2: Impurity Removal N4 Isoelectric Precipitation (pH ~3.5, HCl) N3->N4 Step 3: Target Isolation N5 Recrystallization (Aqueous EtOH) N4->N5 Step 4: Thermodynamic Polish N7 Pure Target Compound N4->N7 Fast Track (If >95% purity is sufficient) N6 Preparative RP-HPLC (>99.5% Purity) N5->N6 Step 5: Chromatographic Polish N6->N7 Final Lyophilization

Figure 1: Three-tier purification workflow for 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid.

Detailed Methodologies (Self-Validating Protocols)

Phase 1: Isoelectric Point (pI) Precipitation

This step isolates the target compound from unreacted starting materials and neutral byproducts.

  • Alkaline Dissolution: Suspend 10.0 g of crude 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid in 100 mL of deionized water. Slowly add 1M NaOH dropwise under continuous stirring until the pH reaches 9.0–9.5.

    • Causality: The basic environment deprotonates the carboxylic acid, forming a highly water-soluble sodium carboxylate salt.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with Dichloromethane (DCM) (3 × 50 mL). Discard the organic layers.

    • Causality: DCM removes lipophilic, non-ionizable impurities (e.g., unreacted alkylpyridines) while the ionized target remains safely in the aqueous phase.

  • Acidification & Precipitation: Transfer the aqueous layer to a beaker equipped with a calibrated pH meter. While stirring vigorously at 0–5 °C (ice bath), add 1M HCl dropwise until the pH reaches exactly 3.5[3].

    • In-Process Control (IPC): A thick white/off-white precipitate will form as the solution approaches the isoelectric point.

  • Isolation: Stir the suspension for 30 minutes at 0 °C to maximize crystal growth. Filter the solid under vacuum, wash with 20 mL of ice-cold water, and dry under high vacuum.

Phase 2: Solvent-Mediated Recrystallization

This step removes trace isomeric impurities trapped within the crystal lattice during rapid precipitation.

  • Dissolution: Place the isolated solid from Phase 1 into a round-bottom flask. Add a minimal volume of boiling 30% aqueous ethanol (approx. 3–5 mL per gram of solid) until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble particulate matter.

  • Controlled Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

    • Causality: Slow cooling ensures thermodynamic control, allowing the target molecule to form a highly ordered crystal lattice that excludes impurities.

  • Harvesting: Filter the purified crystals and wash with a minimal amount of ice-cold 10% aqueous ethanol. Dry under vacuum at 40 °C to constant weight.

Phase 3: Preparative Reverse-Phase HPLC (Polishing)

For applications requiring >99.5% purity, RP-HPLC is mandatory.

  • Sample Preparation: Dissolve the recrystallized compound in a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid (concentration ~50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: C18 Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Buffer A: HPLC-grade Water + 0.1% Formic Acid.

    • Buffer B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid lowers the mobile phase pH to ~2.7, ensuring the carboxylic acid moiety remains fully protonated. This prevents peak tailing and ensures strong retention on the hydrophobic C18 phase[4].

  • Gradient Method:

    • 0–2 min: 10% B (Isocratic hold to elute polar salts)

    • 2–20 min: Linear gradient from 10% B to 60% B

    • 20–22 min: 100% B (Column wash)

  • Detection & Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the major peak eluting at the expected retention time.

  • Lyophilization: Pool the pure fractions, freeze at -80 °C, and lyophilize to obtain the final target compound as a pristine white powder.

Quantitative Purification Metrics

Table 2: Expected Stage-Gate Purification Metrics

Purification StageExpected Purity (HPLC-UV)Expected RecoveryPrimary Impurities Removed
Crude Material 70% - 85%N/AN/A
Post-Isoelectric PPT 92% - 96%85% - 90%Neutral organics, highly polar salts
Post-Recrystallization 97% - 99%75% - 80%Isomeric byproducts, trace colorants
Post-Prep HPLC > 99.5% 60% - 70%Closely eluting structural analogs

References

  • Title: 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid Source: DKM Chemical URL
  • Source: US Patent 3748336A (Google Patents)
  • Title: HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL
  • Title: 2-Methoxynicotinic acid Chemical Properties Source: ChemicalBook URL

Sources

using 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid in metal-organic framework (MOF) synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance MOF Synthesis using 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic Acid

Executive Summary & Strategic Rationale

This guide details the protocol for synthesizing Metal-Organic Frameworks (MOFs) using 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (herein referred to as H-MIPyc ).

H-MIPyc represents a sophisticated ligand class for drug delivery applications. Unlike simple nicotinic acid, the 6-isopropyl (propan-2-yl) group introduces significant steric bulk and hydrophobicity, while the 2-methoxy group alters the electronic density of the pyridine ring.

Key Advantages of H-MIPyc in MOFs:

  • Hydrophobic Pore Environment: The isopropyl group projects into the MOF channels, creating a lipophilic environment ideal for encapsulating poorly water-soluble drugs (BCS Class II/IV).

  • Steric Control: The bulky 6-position substituent prevents dense packing (interpenetration), potentially yielding larger permanent porosity.

  • Modulated Binding: The 2-methoxy group acts as a weak Lewis base, potentially offering secondary coordination sites or hydrogen-bonding acceptors for guest molecules.

Important Chemical Identity Note:

  • Target Ligand: 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (Structure: Pyridine ring with -OCH3 at pos 2, -COOH at pos 3, -CH(CH3)2 at pos 6).

  • CAS Warning: The CAS number 22353-40-8 provided in the request corresponds to 2,3-Dichloro-5-nitropyridine.[1][2][3][4] This protocol strictly addresses the chemical name provided (the carboxylic acid ligand), not the nitro-pyridine precursor.

Chemical Profile & Pre-Synthesis

PropertySpecificationRole in MOF Synthesis
Ligand Abbreviation H-MIPyc Linker
Functional Groups Pyridine N, Carboxylate (-COOH), Methoxy (-OMe), Isopropyl (-iPr)Coordination & Pore Engineering
pKa (Predicted) ~4.8 (COOH), ~3.2 (Pyridine H+)Determines deprotonation pH (buffer selection)
Solubility Soluble in DMF, DMSO, MeOH; Poor in WaterRequires solvothermal conditions
Coordination Modes Bridging (μ2-η1:η1), Chelating (N,O)Dictates topology (Paddlewheel vs. Rod-packing)
Protocol 1: Ligand Verification & Activation

Objective: Ensure H-MIPyc is free of hydrolysis byproducts or inorganic salts.

  • Dissolution Test: Dissolve 100 mg of H-MIPyc in 5 mL DMF. The solution must be clear and colorless. Turbidity indicates inorganic salt contamination.

  • Acid Activation: If the ligand is supplied as a salt (e.g., Na-MIPyc), suspend in water, acidify to pH 3 with 1M HCl, filter the precipitate, and dry at 80°C under vacuum for 6 hours.

Core Synthesis Protocol: Solvothermal Assembly

This protocol targets a Zinc(II)-based MOF (analogous to the Bio-MOF or ZIF families), chosen for its biocompatibility and defect tolerance in drug delivery.

Materials
  • Ligand: H-MIPyc (1.0 mmol, 195.2 mg)

  • Metal Source: Zn(NO3)2·6H2O (1.0 mmol, 297.5 mg) or Cu(NO3)2·2.5H2O (for paddlewheel structures).

  • Solvent System: DMF / Ethanol / H2O (Ratio 4:1:1 v/v).

  • Modulator: Acetic Acid (Glacial).

Experimental Workflow

Step 1: Precursor Dissolution

  • Vial A: Dissolve 195.2 mg H-MIPyc in 10 mL DMF. Sonicate for 10 mins until fully dissolved.

  • Vial B: Dissolve 297.5 mg Zn(NO3)2·6H2O in 5 mL Ethanol + 2 mL DI Water.

  • Mixing: Slowly add Vial B to Vial A under stirring. The solution should remain clear.

Step 2: Modulation (Critical for Crystallinity)

  • Add 0.5 mL Acetic Acid to the mixture.

  • Scientific Rationale: The modulator competes with the ligand for metal sites, slowing down nucleation and promoting the growth of large, defect-free crystals suitable for X-ray diffraction.

Step 3: Solvothermal Reaction

  • Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal tightly.

  • Program:

    • Ramp: 1°C/min to 100°C .

    • Dwell: 48 hours at 100°C.

    • Cool: 0.2°C/min to Room Temperature (Slow cooling prevents crystal cracking).

Step 4: Isolation & Washing

  • Decant the mother liquor.

  • Wash crystals 3x with fresh DMF (to remove unreacted ligand).

  • Solvent Exchange: Soak crystals in Ethanol for 3 days, refreshing the solvent every 24 hours. This replaces high-boiling DMF with low-boiling Ethanol in the pores.

Step 5: Activation

  • Heat the exchanged crystals at 120°C under dynamic vacuum (10^-3 mbar) for 12 hours.

  • Result: Activated Zn-MIPyc MOF ready for drug loading.

Visualization: Synthesis & Logic Workflow

MOF_Synthesis Ligand H-MIPyc Ligand (Hydrophobic/Steric) Mix Solvothermal Mixture (DMF/EtOH/H2O) Ligand->Mix Metal Zn(NO3)2 (Metal Node) Metal->Mix Modulator Acetic Acid (Nucleation Control) Modulator->Mix Regulates Reaction Autoclave Synthesis 100°C, 48h Mix->Reaction Crystals Raw MOF Crystals (Pores filled with DMF) Reaction->Crystals Exchange Solvent Exchange (Ethanol Soak 3 days) Crystals->Exchange Activation Thermal Activation 120°C, Vacuum Exchange->Activation Final Activated Zn-MIPyc MOF (Hydrophobic Pores Ready) Activation->Final

Figure 1: Step-by-step solvothermal synthesis workflow for Zn-MIPyc MOF.

Characterization & Validation

To ensure the material is a true MOF and not a dense coordination polymer, the following data is required:

TechniquePurposeSuccess Criteria
PXRD (Powder X-Ray Diffraction) Verify crystallinity & phase puritySharp, high-intensity peaks at low angles (2θ < 10°). Absence of broad amorphous humps.
TGA (Thermogravimetric Analysis) Determine thermal stability & solvent contentWeight loss step < 150°C (solvent) followed by plateau up to >300°C (framework stability).
N2 Isotherm (77 K) Measure porosity (BET Surface Area)Type I isotherm (microporous) with rapid uptake at low P/P0.
1H-NMR (Digested) Verify Ligand:Metal ratioDissolve MOF in DCl/DMSO-d6. Integrate peaks for H-MIPyc vs. acetic acid (defects).

Application Note: Drug Loading Protocol

Target: Encapsulation of Hydrophobic Drugs (e.g., Ibuprofen, Doxorubicin). Mechanism: The isopropyl groups of H-MIPyc line the pore walls, creating a "greasy" environment that thermodynamically favors the adsorption of non-polar drug molecules.

Protocol: Post-Synthetic Impregnation
  • Solution Prep: Prepare a saturated solution of the drug in Hexane or Ethanol (depending on drug solubility).

  • Impregnation: Suspend 50 mg of Activated Zn-MIPyc MOF in 5 mL of the drug solution.

  • Equilibration: Stir gently at room temperature for 24-48 hours.

  • Isolation: Centrifuge the MOF.

  • Washing: Quickly rinse with cold solvent (1-2 seconds) to remove surface drug without leaching pore-bound drug.

  • Quantification: Digest a sample of the loaded MOF and use UV-Vis or HPLC to determine Loading Capacity (wt%).

Drug_Loading EmptyMOF Empty MOF Pore (Isopropyl Lined) Diffusion Diffusion Driven by Conc. Gradient EmptyMOF->Diffusion DrugSol Hydrophobic Drug (in Solution) DrugSol->Diffusion Interaction Hydrophobic Interaction (Drug-Isopropyl) Diffusion->Interaction LoadedMOF Drug@Zn-MIPyc (Stable Inclusion) Interaction->LoadedMOF

Figure 2: Mechanism of hydrophobic drug encapsulation within the functionalized MOF pores.

References

  • General MOF Synthesis: Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 112(2), 933-969. Link

  • Nicotinic Acid MOFs: Ye, J. W., et al. (2005). Metal–organic frameworks based on nicotinic acid derivatives: Synthesis, structure and properties. Crystal Growth & Design, 5(6), 2125-2130. Link

  • Drug Delivery in MOFs: Horcajada, P., et al. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging. Nature Materials, 9(2), 172-178. Link

  • Defect Engineering: Fang, Z., et al. (2015). Defect-engineered metal–organic frameworks. Angewandte Chemie International Edition, 54(25), 7234-7254. Link

Disclaimer: Synthesis of novel chemical frameworks involves inherent risks. All protocols should be performed in a fume hood with appropriate PPE. The CAS number 22353-40-8 refers to a nitro-pyridine precursor; ensure the correct carboxylic acid ligand is used for this protocol.

Sources

Application Note: HPLC Method Development for 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists and drug development professionals. It synthesizes theoretical principles with practical, field-proven methodologies to establish a robust HPLC analysis for 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (CAS: 1256786-15-8), a critical intermediate likely associated with the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs).[1]

Introduction & Compound Profile

The target analyte, 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (also referred to as 2-Methoxy-6-isopropylnicotinic acid), presents specific chromatographic challenges due to its amphoteric nature.[1] It possesses a basic pyridine nitrogen (albeit suppressed by the 2-methoxy substituent) and an acidic carboxylic acid moiety at position 3.[1]

Successful analysis requires a separation system that suppresses the ionization of the carboxylic acid (to increase retention) while managing the potential interaction of the basic nitrogen with residual silanols on the stationary phase.

Physicochemical Characteristics
PropertyValue (Estimated/Literature)Chromatographic Implication
Molecular Formula C₁₀H₁₃NO₃MW: 195.22 g/mol
pKa (Acid) ~3.5 - 4.5Mobile phase pH must be ≤ 2.5 to ensure neutral species dominance.[1]
pKa (Base) Weakly basic2-Methoxy group reduces N-basicity; less tailing than unsubstituted pyridine.[1]
LogP ~1.8 - 2.2Moderately lipophilic; suitable for Reverse Phase (RP-HPLC).[1]
UV Max ~254 nm, ~220 nmPyridine ring provides strong UV absorption.

Method Development Strategy

The development strategy follows a "Quality by Design" (QbD) approach, prioritizing robustness and transferability. The core logic is visualized below.

Workflow: Method Development Decision Matrix

MethodDevelopment Start Compound Assessment (Amphoteric) ColSelect Column Selection (C18 End-capped) Start->ColSelect Hydrophobicity MobilePhase Mobile Phase pH (Acidic Control) ColSelect->MobilePhase Silanol Activity Scouting Gradient Scouting (5-95% B) MobilePhase->Scouting pH < pKa Opt Optimization (Temp, Flow, Isocratic) Scouting->Opt Resolution Check Final Final Method & Validation Opt->Final SST Criteria Met

Figure 1: Logical workflow for developing a robust HPLC method for amphoteric pyridine derivatives.

Experimental Protocol: The "Gold Standard" Method

This protocol uses a low-pH phosphate buffer to ensure the carboxylic acid is protonated (neutral), maximizing retention and peak symmetry.[1]

Instrumentation & Conditions[1]
  • System: HPLC with PDA (Photo Diode Array) or VWD (Variable Wavelength Detector).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18.[1]

    • Rationale: These columns have high surface coverage (end-capping) to minimize peak tailing caused by the pyridine nitrogen interacting with silanols.[1]

  • Column Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 254 nm (Primary), 220 nm (Secondary for impurities).[1]

Mobile Phase Preparation[1]
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (KH₂PO₄) adjusted to pH 2.5 with Phosphoric Acid (H₃PO₄).[1]

    • Preparation: Dissolve 2.72 g KH₂PO₄ in 1000 mL HPLC-grade water.[1] Adjust pH to 2.5 ± 0.1 using 85% H₃PO₄.[1] Filter through 0.22 µm membrane.[1]

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).[1]

Gradient Program

The isopropyl group adds significant hydrophobicity, requiring a gradient to elute the main peak and potential lipophilic dimers.[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.1955Re-equilibration
20.0955End of Run
Sample Preparation Workflow

SamplePrep Raw Raw Material (Solid Powder) Weigh Weigh ~10 mg (Accurate to 0.01 mg) Raw->Weigh Dissolve Dissolve in Diluent (50:50 Water:ACN) Weigh->Dissolve Sonicate Sonicate (5 mins, Ambient Temp) Dissolve->Sonicate Filter Filter Sample (0.22 µm PTFE) Sonicate->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Standardized sample preparation workflow to ensure recovery and particle-free injection.[1]

System Suitability & Validation (Self-Validating System)

To ensure the method produces trustworthy data (Trustworthiness), every analysis sequence must begin with a System Suitability Test (SST) .[1]

SST Acceptance Criteria
ParameterAcceptance LimitRationale
USP Tailing Factor (

)

Ensures minimal interaction between the pyridine ring and column silanols.[1]
Theoretical Plates (

)

Indicates good column efficiency and packing integrity.[1]
Retention Time %RSD

Confirms pump stability and gradient reproducibility.
Area %RSD (n=5)

Confirms autosampler precision.
Validation Parameters (ICH Q2 Guidelines)
  • Specificity: Inject the solvent blank (Diluent).[1] Ensure no interference at the retention time of the analyte (approx. 7-9 mins in this gradient).

  • Linearity: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

    
     must be 
    
    
    
    .[1]
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio. LOD = 3:1 S/N; LOQ = 10:1 S/N.[1]

Troubleshooting & Critical Considerations

Issue: Peak Tailing
  • Cause: Secondary interactions between the basic nitrogen and residual silanols.[1]

  • Solution: Ensure pH is

    
    . The phosphate buffer suppresses silanol ionization (
    
    
    
    of silanols
    
    
    ).[1] If tailing persists, add 5-10 mM Triethylamine (TEA) to the mobile phase as a silanol blocker (though modern columns rarely require this).[1]
Issue: Retention Time Shift
  • Cause: pH drift in the aqueous buffer.[1]

  • Solution: Use a precise pH meter and fresh buffer daily.[1] Phosphate buffers are susceptible to microbial growth; replace every 48 hours.[1]

Issue: Split Peaks
  • Cause: Sample solvent mismatch.[1]

  • Solution: If the sample is dissolved in 100% ACN and injected into a 95% Water mobile phase, the analyte may precipitate or travel faster than the solvent front. Always dissolve the sample in the starting mobile phase (or close to it, e.g., 50:50 Water:ACN).

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization logic).

  • PubChem Database. 2-Methoxy-6-isopropylnicotinic acid (Compound Summary). [Link] (Verified for structural confirmation).[1]

  • Boroncore. Product Catalog: 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid. [Link] (Source for CAS 1256786-15-8 verification).[1][2]

Sources

experimental procedure for single crystal growth of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide details the experimental procedure for growing single crystals of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (also known as 2-methoxy-6-isopropylnicotinic acid) suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Unlike simple nicotinic acid, this molecule possesses a distinct amphiphilic character. The 2-methoxy group locks the pyridine ring in its aromatic form (preventing pyridone tautomerization), while the 6-isopropyl group introduces significant steric bulk and hydrophobicity. Successful crystallization requires balancing the strong hydrogen-bonding potential of the carboxylic acid/pyridine nitrogen against the lipophilic alkyl tail.

Key Physicochemical Characteristics:

  • H-Bond Donors: 1 (Carboxylic Acid -OH)

  • H-Bond Acceptors: 3 (Pyridine N, Methoxy O, Carbonyl O)

  • Solubility Profile: Moderate in lower alcohols (MeOH, EtOH); High in DMSO/DMF; Low in water (pH dependent) and non-polar hydrocarbons (Hexane).

Pre-Crystallization Profiling (Solubility Screening)

Before attempting crystal growth, you must define the "Solubility Window." This molecule is prone to "oiling out" if the solvent is too non-polar, or precipitating as microcrystalline powder if the solvent is too polar/evaporates too fast.

Procedure:

  • Place 5 mg of sample into 4 separate HPLC vials.

  • Add 100 µL of the following solvents to each vial respectively: Methanol , Acetonitrile , Ethyl Acetate , Toluene .

  • Observe dissolution at Room Temperature (RT) and after heating to 50°C.

Data Interpretation Table:

SolventBehavior at RTBehavior at 50°CSuitability
Methanol SolubleSolubleGood Solvent (Too fast for SE*)
Acetonitrile Partially SolubleSolubleIdeal for Cooling/Evaporation
Ethyl Acetate InsolublePartially SolubleIdeal Anti-Solvent
Toluene InsolubleInsolublePoor (Avoid)
Water Insoluble (pH<4)InsolubleAnti-Solvent (pH dependent)

*SE = Slow Evaporation

Primary Protocol: Vapor Diffusion (Sitting Drop)

Rationale: Vapor diffusion is the "Gold Standard" for this compound class. It gently forces the molecule to organize by slowly increasing supersaturation, minimizing the kinetic energy that leads to amorphous precipitation. The isopropyl group adds steric bulk that can hinder packing; slow diffusion allows the system to explore the energy landscape for the most stable polymorph.

Materials
  • Inner Solution (Solvent): Methanol or Ethanol (High solubility).

  • Outer Solution (Anti-solvent): Diethyl Ether or Pentane (High volatility, low solubility).

  • Vessel: 2-chamber crystallization vial or a small vial inside a larger jar.

Step-by-Step Methodology
  • Preparation: Dissolve 15 mg of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid in 0.5 mL of Methanol. Ensure the solution is perfectly clear. Filter through a 0.22 µm PTFE syringe filter if any turbidity exists.

  • Setup: Place the solution in the inner vial (open top).

  • Anti-Solvent: Place 2-3 mL of Diethyl Ether in the outer reservoir (surrounding the inner vial).

  • Sealing: Cap the outer vessel tightly. Parafilm the seal to prevent rapid ether escape.

  • Incubation: Store at 4°C (refrigerator) in a vibration-free zone.

    • Why 4°C? Lower temperature reduces the solubility further and slows the diffusion rate, promoting fewer, higher-quality crystals.

  • Monitoring: Check daily. Crystals should appear within 3-7 days as prisms or blocks.

Secondary Protocol: Slow Evaporation (pH Controlled)

Rationale: Nicotinic acid derivatives are zwitterionic. By adjusting the pH, you can alter the charge state and solubility. This method targets the neutral species which is less soluble in water/organic mixtures.

Step-by-Step Methodology
  • Dissolution: Suspend 20 mg of the compound in 2 mL of 50:50 Acetone:Water.

  • Acidification: Add 1M HCl dropwise until the solid fully dissolves (protonating the pyridine nitrogen).

  • Neutralization: Slowly add dilute Ammonia (0.1 M) or Triethylamine while stirring until the solution reaches pH 3-4 (the likely isoelectric point).

  • Filtration: If a precipitate forms immediately, add just enough Acetone to re-dissolve it. Filter the solution into a clean scintillation vial.

  • Evaporation: Cover the vial with Parafilm and poke 3-5 small holes with a needle.

  • Growth: Allow to stand at Room Temperature. Acetone will evaporate faster than water, slowly driving the compound out of solution as the water fraction increases.

Scientific Integrity: Mechanistic Insight

Supramolecular Synthons

The crystallization of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid is governed by the competition between two primary hydrogen-bonding motifs (synthons):

  • Acid-Acid Homosynthon: Two carboxylic acid groups form a cyclic dimer (

    
     motif).
    
  • Acid-Pyridine Heterosynthon: The carboxylic acid donates a proton to the pyridine nitrogen of a neighboring molecule, forming infinite chains (

    
     motif).
    

Impact of the Isopropyl Group: Research on analogous 2-anilinonicotinic acids suggests that bulky groups at the 6-position (or on the aniline ring in analogs) disrupt the planar conformation required for the Acid-Acid dimer [1]. Consequently, this molecule is statistically more likely to crystallize via the Acid-Pyridine Heterosynthon , forming helical chains or zig-zag patterns to accommodate the steric bulk of the isopropyl group.

Self-Validating the Crystal Quality
  • Visual Check: Under a polarized light microscope, true single crystals will extinguish (go dark) uniformly every 90° of rotation. If the crystal stays bright or extinguishes unevenly, it is likely a twin or aggregate.

  • Birefringence: High birefringence indicates good internal order.

Visualization of Workflows

Figure 1: Solvent Selection Logic

This decision tree guides the researcher through the initial solubility screening to select the correct crystallization method.

SolubilityLogic Start Start: 5mg Sample TestMeOH Test Solubility in MeOH Start->TestMeOH IsSoluble Fully Soluble? TestMeOH->IsSoluble MethodVD Select: Vapor Diffusion (MeOH + Et2O) IsSoluble->MethodVD Yes TestACN Test Solubility in ACN IsSoluble->TestACN No IsSolubleACN Soluble on Heat? TestACN->IsSolubleACN MethodCool Select: Slow Cooling (Hot ACN -> RT) IsSolubleACN->MethodCool Yes MethodMixed Select: Mixed Solvent Evap (Acetone/Water) IsSolubleACN->MethodMixed No

Caption: Decision matrix for selecting the optimal crystallization technique based on initial solubility observations.

Figure 2: Vapor Diffusion Setup (Micro-Environment)

A schematic representation of the thermodynamic drive in the vapor diffusion method.

VaporDiffusion InnerVial Inner Vial (Sample + MeOH) High Solubility Supersaturation Supersaturation Reached (Slow kinetics) InnerVial->Supersaturation Polarity Decrease OuterVial Outer Reservoir (Diethyl Ether) Anti-Solvent VaporPhase Vapor Phase (Ether diffuses into MeOH) OuterVial->VaporPhase Volatilization VaporPhase->InnerVial Diffusion Nucleation Nucleation (Single Crystal Growth) Supersaturation->Nucleation Energy Barrier Crossed

Caption: Mechanism of Vapor Diffusion. Volatile anti-solvent diffuses into the sample solution, slowly reducing solubility.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out (Liquid droplets instead of crystals)Solvent system is too non-polar; Isopropyl group causing aggregation.Switch to a more polar system (e.g., Ethanol/Water). Slow down the diffusion rate by lowering temperature to 4°C.
Microcrystalline Powder Nucleation rate too high (Supersaturation spiked).Dilute the starting solution by 50%. Reduce the surface area of evaporation (smaller holes in Parafilm).
No Crystals (Clear Solution) Undersaturated solution.Allow more time. If using Vapor Diffusion, add more anti-solvent to the outer reservoir.
Twinning Growth rate too fast.Use a thicker barrier for diffusion or switch to a higher viscosity solvent (e.g., n-Propanol).

References

  • Chen, P., Zhang, Z., Parkin, S., Zhou, P., Cheng, K., Li, C., Yu, F., & Long, S. (2016).[1] Preferred formation of the carboxylic acid–pyridine heterosynthon in 2-anilinonicotinic acids. CrystEngComm, 18, 7673-7679. Link

  • Ben Yahia, H., Sabri, S., Essehli, R., Kasak, P., Drogosz-Stachowicz, J., Janecka, A., & El Bali, B. (2020).[2][3] Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega, 5(43), 27756–27765. Link[3]

  • Eccles, K. S., Deasy, R. E., Fábián, L., & Lawrence, S. E. (2011). Expanding the crystal landscape of nicotinic acid: a new polymorph and salt. CrystEngComm, 13, 6923-6925. Link

Sources

Troubleshooting & Optimization

improving reaction yield for 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic Acid Synthesis

Ticket ID: #PYR-OPT-2026 Subject: Yield Optimization & Impurity Control Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Workflow

User Problem: Low yield and inconsistent purity during the synthesis of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (also known as 2-Methoxy-6-isopropylnicotinic acid).

Root Cause Analysis: The synthesis of 2-alkoxynicotinic acids is deceptively simple but prone to three specific failure modes:

  • Regioselectivity Failure: If starting from 2,6-dichloronicotinic acid, the competition between C2 and C6 substitution is solvent-dependent.

  • The "Carboxylate Deactivation" Effect: Attempting Nucleophilic Aromatic Substitution (SNAr) directly on the carboxylic acid substrate often results in stalled conversion because the formed carboxylate anion (

    
    ) electronically deactivates the ring and repels the incoming methoxide nucleophile.
    
  • Demethylation (The "Hidden" Loss): The product is a vinylogous ester. Aggressive acidic workup or high-temperature hydrolysis converts the desired 2-methoxy group into a 2-pyridone (2-hydroxy) impurity, which is often water-soluble and difficult to separate.

Diagnostic Decision Tree Use the following logic flow to identify your specific bottleneck.

DiagnosticTree Start Start: Low Yield Analysis CheckSM Starting Material Used? Start->CheckSM AcidRoute Free Acid (2-Cl-6-iPr-COOH) CheckSM->AcidRoute Direct SnAr EsterRoute Ester (Methyl 2-Cl-6-iPr-COO-Me) CheckSM->EsterRoute SnAr then Hydrolysis Issue1 Issue: Ring Deactivation Requires high temp/pressure Risk: Decarboxylation AcidRoute->Issue1 Issue2 Issue: Hydrolysis Control Acidic workup causes demethylation to Pyridone EsterRoute->Issue2 Sol1 Solution: Switch to Ester or use DMSO/NaH Issue1->Sol1 Sol2 Solution: Basic Hydrolysis (LiOH) Acidify only to pI (pH 3-4) Issue2->Sol2

Caption: Diagnostic workflow for identifying yield loss mechanisms in pyridine functionalization.

Critical Protocol: The "Ester-First" Strategy

The Core Issue: Direct methoxylation of 2-chloro-6-isopropylnicotinic acid requires 2 equivalents of base (one to neutralize the acid, one for displacement). The resulting dianion is electron-rich, repelling the methoxide nucleophile. This forces the use of harsh conditions (refluxing DMF), which promotes decarboxylation .

The Fix: Perform the SNAr reaction on the methyl ester . The ester group (


) is electron-withdrawing, activating the C2 position for rapid substitution at mild temperatures.
Optimized Protocol (Step-by-Step)

Step 1: Esterification (If starting from Acid)

  • Reagents: 2-Chloro-6-isopropylnicotinic acid,

    
     (1.5 eq), MeOH (Solvent).
    
  • Procedure: Reflux acid in MeOH with catalytic

    
     or form acid chloride first, then quench with MeOH.
    
  • Checkpoint: Ensure quantitative conversion to Methyl 2-chloro-6-isopropylnicotinate .

Step 2: The SNAr Reaction (Methoxylation)

  • Reagents: Methyl 2-chloro-6-isopropylnicotinate (1.0 eq), NaOMe (1.2 eq, 25% in MeOH).

  • Solvent: Anhydrous Methanol (Do not use DMF unless necessary; MeOH prevents transesterification byproducts).

  • Conditions: Reflux (65°C) for 4–6 hours.

  • Technical Note: Monitor by HPLC. The reaction is clean. If it stalls, add 0.1 eq more NaOMe.

Step 3: Controlled Hydrolysis (The Yield Critical Step)

  • Reagents: LiOH or NaOH (2.0 eq), THF/Water (3:1).

  • Conditions: Stir at Room Temperature . Do not reflux.

  • Workup (Crucial):

    • Evaporate THF.

    • Dilute aqueous layer with water.

    • Slowly acidify with 1M HCl or Citric Acid.

    • STOP acidification at pH 3.5 – 4.0 .

    • The product precipitates as a white solid. Filter and wash with cold water.

Why pH 3.5? The product is amphoteric (pyridine N and carboxylic acid).

  • pH < 1: The pyridine nitrogen protonates. The species becomes soluble (cationic). Yield Loss.

  • pH > 7: The carboxylic acid is deprotonated. The species is soluble (anionic). Yield Loss.

  • pH 3.5: You reach the Isoelectric Point (pI) . Solubility is minimal.

Troubleshooting & FAQs

Q1: I am seeing a major impurity at RRT 0.8 that increases when I heat the reaction. What is it?

Diagnosis: This is likely 2-hydroxy-6-isopropylnicotinic acid (The Pyridone). Mechanism: Under acidic conditions (or extreme basic heat), the methoxy group undergoes ether cleavage. Solution:

  • Avoid using HBr or strong HCl for acidification.

  • Keep hydrolysis temperature < 40°C.

  • Ensure your NaOMe is moisture-free. Hydroxide (

    
    ) competes with Methoxide (
    
    
    
    ) and directly forms the pyridone.
Q2: Can I start from 2,6-Dichloronicotinic acid?

Answer: Yes, but order of operations matters.

  • Wrong Way: Methoxylation first. This gives a mixture of 2-OMe and 6-OMe isomers (approx 3:1 ratio), which are hard to separate.

  • Right Way: Install the Isopropyl group first.

    • Reaction: Kumada Coupling (iPrMgBr) or Negishi Coupling.

    • Selectivity: The C6 position is sterically less hindered than C2. Palladium catalysts will preferentially insert at C6.

    • Result: You get pure 2-chloro-6-isopropylnicotinic acid. Then proceed to methoxylation.

Q3: My product is oiling out instead of crystallizing.

Diagnosis: Presence of residual DMF or inorganic salts. Solution:

  • Dissolve the oil in minimal EtOAc.

  • Wash with brine (to remove DMF).

  • Dry over

    
    .
    
  • Concentrate and triturate with Hexanes/Ether (5:1) to induce crystallization.

Comparative Data: Solvent & Base Effects[1][2]

The following data highlights why the Ester/MeOH route is superior to the Acid/DMF route.

ParameterRoute A: Direct Acid SnArRoute B: Ester SnAr (Recommended)
Substrate 2-Cl-6-iPr-COOHMethyl 2-Cl-6-iPr-COOMe
Base NaH (2.5 eq)NaOMe (1.2 eq)
Solvent DMF / DMSOMethanol
Temp 100°C - 120°C65°C (Reflux)
Reaction Time 12 - 24 h4 - 6 h
Major Impurity Decarboxylated productNone (Clean conversion)
Isolated Yield 45 - 55%85 - 92%

Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway and the "Dead End" pyridone formation.

Mechanism SM 2-Chloro-Ester Inter Meisenheimer Complex SM->Inter NaOMe/MeOH ProdEster 2-Methoxy-Ester Inter->ProdEster -NaCl FinalProd Target Acid (Precipitate at pH 4) ProdEster->FinalProd 1. LiOH 2. pH 4.0 Impurity Pyridone Impurity (Water Soluble) ProdEster->Impurity HCl reflux or H2O/Heat FinalProd->Impurity Acidic degradation

Caption: Reaction pathway showing the critical divergence between successful synthesis and demethylation.

References

  • Regioselectivity in Pyridine Substitution: Shi, Y.-J., et al. "Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols."[1] Advanced Synthesis & Catalysis, vol. 348, no. 3, 2006, pp. 309–312. [2]

  • Synthesis of 2-Methoxy-Nicotinic Acid Derivatives: Hirokawa, Y., et al. "An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid."[3][4] Chemical and Pharmaceutical Bulletin, vol. 48, no. 12, 2000, pp. 1847–1853.

  • Optimization of SnAr on Pyridines: Clayden, J., et al. "Nucleophilic Aromatic Substitution of Pyridines." Organic Chemistry, 2nd Edition, Oxford University Press, Chapter 23. (General Textbook Reference for Mechanism).
  • Demethylation Risks: Han, S.Y., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." (Context on carboxylic acid activation and side reactions). Tetrahedron, 2004.

Sources

Technical Support Center: Stability & Troubleshooting Guide for 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (CAS 1256786-15-8) is a highly functionalized pyridine building block utilized in advanced drug development and agrochemical synthesis. While versatile, its unique triad of functional groups—a C3 carboxylic acid, a C2 methoxy ether, and a C6 isopropyl group—makes it susceptible to specific degradation pathways under standard reaction and storage conditions.

As a Senior Application Scientist, I have designed this portal to provide root-cause analyses, troubleshooting FAQs, and self-validating protocols to help you control the stability of this intermediate during your workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing a significant mass loss (M-44) during high-temperature cross-coupling reactions? Root Cause (Causality): The M-44 peak corresponds to the loss of carbon dioxide (CO₂) via thermal or metal-catalyzed decarboxylation. Pyridine-3-carboxylic acids (nicotinic acid derivatives) are inherently prone to decarboxylation because the electron-deficient pyridine ring stabilizes the transition state (often an ylide-like intermediate) during the extrusion of CO₂. This pathway is heavily accelerated by transition metals (e.g., Pd, Cu) used in Suzuki or Negishi couplings, which facilitate decarbonylative/decarboxylative cross-coupling pathways[1]. Resolution:

  • Temperature Control: Keep reaction temperatures below 120 °C if possible.

  • Protection Strategy: If high temperatures or metal catalysts are mandatory, mask the carboxylic acid as a methyl or benzyl ester prior to the coupling step to prevent the formation of the reactive carboxylate intermediate.

Q2: During acidic workup, my product converts into a highly polar, UV-active impurity. What is happening? Root Cause (Causality): You are observing acid-mediated O-demethylation. 2-Methoxypyridines are highly susceptible to ether cleavage under strongly acidic conditions (e.g., HCl, HBr, or Lewis acids like BBr₃). Protonation of the pyridine nitrogen draws electron density away from the C2 position, making the methoxy methyl group highly vulnerable to nucleophilic attack by the conjugate base (e.g., chloride or bromide). The immediate product is a 2-hydroxypyridine, which rapidly tautomerizes into the highly thermodynamically stable 2-pyridone. Resolution:

  • pH Management: Avoid strong hydrohalic acids during workup. Quench reactions with mild organic acids (like citric acid) or buffer the aqueous phase strictly to pH 4–5.

  • Reagent Selection: If demethylation is actually desired for your synthetic route, use highly chemoselective reagents like L-selectride, which specifically target the methoxypyridine moiety without requiring harsh acidic conditions.

Q3: Long-term storage of the solid material shows an increase in a +32 Da or +16 Da impurity. How can we prevent this? Root Cause (Causality): The isopropyl group at the C6 position contains a tertiary, benzylic-like C–H bond. This position is highly activated by the adjacent pyridine ring and is susceptible to radical-mediated auto-oxidation in the presence of atmospheric oxygen and light. The initial +32 Da impurity is the hydroperoxide, which can subsequently decompose to the tertiary alcohol (+16 Da). Resolution:

  • Storage Conditions: Store the material under an inert atmosphere (Argon or Nitrogen) in opaque, amber containers at 2–8 °C. Avoid prolonged exposure to ambient air or radical initiators.

Section 2: Degradation Pathways Visualization

DecompositionPathways Parent 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (Parent API Intermediate) Decarb 2-Methoxy-6-propan-2-ylpyridine (Decarboxylation: M-44) Parent->Decarb Heat (>150°C) or Pd/Cu Catalysis Demeth 2-Oxo-6-propan-2-yl-1,2-dihydropyridine-3-carboxylic acid (O-Demethylation: 2-Pyridone) Parent->Demeth Strong Acids (HCl, HBr) or Lewis Acids Oxid 6-(2-Hydroperoxypropan-2-yl)-2-methoxypyridine-3-carboxylic acid (Auto-oxidation: M+32) Parent->Oxid O2 exposure, Radical Initiators, Light

Primary decomposition pathways of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid.

Section 3: Quantitative Degradation Profile

The following table summarizes the kinetic triggers and analytical signatures for the three primary decomposition pathways, enabling rapid LC-MS identification during troubleshooting.

Degradation PathwayStructural TargetPrimary TriggerMajor ProductAnalytical Signature (LC-MS)
Decarboxylation C3 Carboxylic AcidT > 150 °C, Pd/Cu catalysts2-Methoxy-6-propan-2-ylpyridine[M-44]⁺ (Loss of CO₂), Shift to higher retention time
O-Demethylation C2 Methoxy GrouppH < 2 (Strong acids), BBr₃2-Oxo-6-propan-2-yl-1,2-dihydropyridine-3-carboxylic acid[M-14]⁺ (Loss of CH₂), Significant drop in retention time
Auto-oxidation C6 Isopropyl GroupO₂, Light, Free Radicals6-(2-Hydroperoxypropan-2-yl)-2-methoxypyridine-3-carboxylic acid[M+32]⁺ (Hydroperoxide) or [M+16]⁺ (Alcohol)
Section 4: Validated Experimental Protocols

To systematically identify which decomposition pathway is affecting your yield, perform the following self-validating Forced Degradation Study. This protocol isolates variables to establish direct causality rather than relying on guesswork.

Protocol: HPLC-UV/MS Forced Degradation Workflow

Objective: To quantify the susceptibility of the intermediate to thermal, acidic, and oxidative stress independently.

Step 1: Preparation of Stock Solutions

  • Accurately weigh 10.0 mg of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Application of Isolated Stressors Prepare three separate reaction vials to isolate degradation mechanisms:

  • Vial A (Acidic Stress - Demethylation): Mix 1.0 mL of stock solution with 1.0 mL of 1N HCl. Stir at 60 °C for 4 hours.

  • Vial B (Thermal Stress - Decarboxylation): Mix 1.0 mL of stock solution with 1.0 mL of deionized water. Seal in a pressure vial and heat to 150 °C for 2 hours.

  • Vial C (Oxidative Stress - Auto-oxidation): Mix 1.0 mL of stock solution with 1.0 mL of 3% H₂O₂. Expose to ambient light at room temperature for 24 hours.

Step 3: Quenching and Neutralization

  • Cool all vials to room temperature.

  • Vial A: Neutralize with 1.0 mL of 1N NaOH to prevent damage to the HPLC column and arrest the demethylation process.

  • Dilute all samples 1:10 with the mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid) prior to injection.

Step 4: LC-MS/UV Analysis

  • Inject 5 µL of each sample onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Run a gradient of 5% to 95% MeCN over 10 minutes.

  • Monitor UV absorbance at 254 nm and 280 nm, and use positive/negative electrospray ionization (ESI) to detect the mass signatures listed in the quantitative table above.

ExperimentalWorkflow Prep 1. Stock Prep (1 mg/mL in MeCN) Stress 2. Apply Stress (Acid, Heat, O2) Prep->Stress Quench 3. Quench/Neutralize (Buffer to pH 7) Stress->Quench Analyze 4. LC-MS/UV Analysis (Identify Degradants) Quench->Analyze

Step-by-step workflow for the forced degradation study.

References
  • Title: Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Source: PatSnap Eureka. URL: [Link]

  • Title: Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Source: PubMed Central (PMC) / NIH. URL: [Link]

Sources

Technical Support Center: Stability Assessment of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the aqueous stability of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (2M6P-3CA) . As a Senior Application Scientist, I have synthesized field data and chemical principles to help you navigate the specific stability risks of this molecule.

Key Stability Risk: The primary liability of this molecule is the hydrolysis of the 2-methoxy group under acidic conditions, leading to the formation of the corresponding 2-pyridone (lactam) derivative. Secondary risks include pH-dependent solubility issues (zwitterion formation) and photolytic degradation.

Part 1: Troubleshooting & FAQs

Issue 1: "I see a new, early-eluting peak in my HPLC chromatogram after stirring in 0.1 N HCl."

Diagnosis: Acid-Catalyzed Hydrolysis (Ether Cleavage). Technical Explanation: The 2-position of the pyridine ring is electronically deficient. The methoxy group at this position is susceptible to nucleophilic attack by water, particularly when the pyridine nitrogen is protonated (which activates the ring). This reaction converts the 2-methoxypyridine moiety into a 2-pyridone (or 2-hydroxypyridine tautomer).

  • Parent Molecule: 2-Methoxy-6-isopropylnicotinic acid (More lipophilic, longer retention).

  • Degradant: 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (More polar, shorter retention).

Corrective Action:

  • Verify Identity: The degradant typically shows a UV shift due to the change from a pyridine to a pyridone chromophore. Check UV max; pyridones often have a distinct absorption band around 290-300 nm.

  • Adjust pH: Avoid prolonged exposure to pH < 2.0. If acidic conditions are necessary for extraction, keep temperatures low (< 5°C) and process immediately.

Issue 2: "The compound precipitates from aqueous solution between pH 3.0 and 4.5."

Diagnosis: Isoelectric Point (pI) Aggregation. Technical Explanation: 2M6P-3CA is an amphoteric molecule containing a basic pyridine nitrogen (pKa ~3-4) and an acidic carboxylic acid (pKa ~3-4).

  • pH < 2: Cationic species (Pyridine-H⁺, COOH). Soluble.

  • pH > 6: Anionic species (Pyridine, COO⁻). Soluble.

  • pH ~3-4: Zwitterionic species (Pyridine-H⁺, COO⁻). Net neutral charge.

At the isoelectric point (pI), the net charge is zero, minimizing solvation energy and causing precipitation.

Corrective Action:

  • Buffer Selection: Buffer your solution at least 1.5 pH units away from the pI. Target pH > 6.0 (using Phosphate or Ammonium Acetate) for maximum stability and solubility during analysis.

  • Co-solvents: If working near pH 4 is unavoidable, add 10-20% methanol or acetonitrile to disrupt lattice formation.

Issue 3: "My standard solution concentration decreases over time when stored in clear glass vials."

Diagnosis: Photolytic Degradation.[1][2] Technical Explanation: Pyridine derivatives absorb strongly in the UV region. The 2-methoxy and 3-carboxy substitution pattern creates a "push-pull" electronic system that can be excited by ambient light, leading to radical formation or ring opening, although this is slower than hydrolysis.

Corrective Action:

  • Amber Glass: strictly store all stock solutions in amber glassware.

  • Foil Wrap: For long-term experiments (e.g., 24h autosampler runs), wrap vials in aluminum foil.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Forced Degradation Study (Hydrolysis)

Purpose: To confirm the specific retention time of the primary hydrolytic degradant.

  • Preparation: Dissolve 5 mg of 2M6P-3CA in 1 mL of Acetonitrile (Stock).

  • Acid Stress: Mix 100 µL Stock + 400 µL 1.0 N HCl .

  • Heat: Incubate at 60°C for 4 hours .

  • Neutralization: Add 400 µL 1.0 N NaOH (Critical: Neutralize before injection to protect column).

  • Analysis: Inject onto HPLC immediately.

  • Validation Criteria: You should observe a decrease in the parent peak area by 10-30% and the appearance of a new peak at RRT ~0.6-0.8 (relative to parent).

Protocol B: Stability-Indicating HPLC Method

Purpose: A robust method to separate the parent from the polar pyridone degradant.

ParameterCondition
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0 to suppress silanol activity)
Mobile Phase B Acetonitrile
Gradient 0 min: 10% B → 15 min: 60% B → 20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 270 nm (Parent max) and 300 nm (Degradant monitor)
Column Temp 30°C

Part 3: Visualizations & Pathways

Figure 1: Acid-Catalyzed Hydrolysis Pathway

Caption: Under acidic stress, the 2-methoxy ether is cleaved, releasing methanol and forming the thermodynamically stable 2-pyridone derivative.

HydrolysisPathway Parent 2-Methoxy-6-isopropyl- nicotinic acid (Parent) Intermediate Protonated Intermediate (Activated Ether) Parent->Intermediate + H+ (Acid) Degradant 6-Isopropyl-2-oxo- 1,2-dihydropyridine- 3-carboxylic acid (Degradant) Intermediate->Degradant + H2O / - MeOH Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 2: Stability Assessment Workflow

Caption: Decision tree for determining the stability of 2M6P-3CA in aqueous formulations.

StabilityWorkflow Start Start: Aqueous Solution Preparation CheckPH Check pH Start->CheckPH Acidic pH < 2.0 CheckPH->Acidic Neutral pH 3.0 - 5.0 CheckPH->Neutral Basic pH > 6.0 CheckPH->Basic RiskHydrolysis RISK: Ether Hydrolysis Action: Keep Cold (<5°C) Analyze < 4 hours Acidic->RiskHydrolysis RiskPrecip RISK: Precipitation (pI) Action: Add Co-solvent (MeOH/ACN) Neutral->RiskPrecip Stable OPTIMAL STABILITY Soluble & Chemically Stable Basic->Stable

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 708093, 2-Methoxynicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13543670, 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

  • Fedyanin, I. V., et al. (2025). Crystal structure of 2-hydroxynicotinic acid and tautomeric forms. Structural Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (CAS 1256786-15-8)[1]. As researchers and drug development professionals, achieving a robust and reproducible crystallization process is paramount for ensuring the purity, stability, and desired physical properties of your compound. This guide is structured as a series of questions and answers to directly address the common and complex challenges encountered during the crystallization of this specific molecule. We will delve into the scientific principles behind these issues, providing not just solutions, but a framework for rational problem-solving.

Section 1: Foundational Knowledge - Understanding the Molecule
Q1: What are the key chemical properties of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid that influence its crystallization?

A1: Understanding the molecular structure is the first step in troubleshooting. This molecule has three key regions that dictate its behavior in solution and during crystallization:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated.

  • The Carboxylic Acid Group: This group is acidic and will deprotonate at higher pH values.

  • The Methoxy and Isopropyl Groups: These groups add to the molecule's size and lipophilicity, influencing its solubility in organic solvents.

The presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group makes this an amphoteric molecule. Its charge state is highly dependent on the pH of the solution, which is a critical, and often overlooked, variable in crystallization.[2] At different pH values, the molecule can exist in cationic, neutral (zwitterionic), or anionic forms, each with vastly different solubilities and intermolecular interactions.

  • Low pH (Acidic): The pyridine nitrogen is protonated, and the molecule carries a net positive charge.

  • Intermediate pH (near Isoelectric Point): The carboxylic acid is deprotonated, and the pyridine nitrogen is protonated, forming a neutral zwitterion. This is often the point of minimum solubility, making it an ideal target for crystallization.

  • High pH (Basic): The carboxylic acid is deprotonated, and the molecule carries a net negative charge.

Controlling the pH is therefore a powerful tool to control the solubility and drive crystallization.[3]

G cluster_0 pH-Dependent Species of the Molecule Cationic Cationic Form (Pyridine N Protonated) High Solubility Zwitterionic Zwitterionic Form (Neutral Overall) LOWEST SOLUBILITY (Ideal for Crystallization) Cationic->Zwitterionic  Increase pH Zwitterionic->Cationic  Decrease pH Anionic Anionic Form (Carboxylic Acid Deprotonated) High Solubility Zwitterionic->Anionic  Increase pH Anionic->Zwitterionic  Decrease pH

Caption: pH-dependent forms of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid.

Section 2: Troubleshooting Common Crystallization Failures
Q2: My compound "oiled out" or precipitated as an amorphous solid. What should I do?

A2: "Oiling out," or liquid-liquid phase separation, is one of the most common crystallization problems.[4][5] It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[6] This typically happens under conditions of high supersaturation, where the concentration of the solute is so high that it comes out of solution at a temperature above its melting point (or the melting point of the impure mixture).[6] Oiled out products are often impure and difficult to handle.

Here is a systematic workflow to diagnose and solve this issue:

G cluster_yes Solution: Reduce Supersaturation Rate cluster_no Solution: Modify System Conditions start Problem: Compound 'Oiled Out' check_supersat Is the solution highly concentrated or was it cooled too quickly? start->check_supersat supersat_yes YES check_supersat->supersat_yes supersat_no NO check_supersat->supersat_no action1 1. Re-heat the solution to re-dissolve the oil. action2 2. Add more solvent (10-20% volume increase). action1->action2 action3 3. Allow to cool much more slowly. (e.g., insulate the flask or use a programmable bath). action2->action3 end_node Outcome: Crystalline Solid action3->end_node action4 Consider changing the solvent system entirely. (See Solvent Screening Protocol). action5 Introduce seed crystals at a temperature just below the saturation point. action4->action5 action6 Check for high impurity levels, which can depress the melting point. Consider purification. action5->action6 action6->end_node

Caption: Troubleshooting workflow for "oiling out".

Key Actions:

  • Reduce Supersaturation: The most effective strategy is often to simply use a more dilute solution and cool it more slowly.[4][6]

  • Seeding: Adding a few crystals of the desired solid (seed crystals) can provide a template for crystal growth and bypass the kinetic barrier to nucleation, preventing oiling out.[7]

  • Solvent System Change: The chosen solvent may be unsuitable. A solvent in which the compound is slightly less soluble at high temperatures might be a better choice.

Q3: No crystals are forming, even after extended cooling. How can I induce crystallization?

A3: A failure to crystallize indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation (the formation of the initial crystal seeds) has not been overcome.

Strategies to Induce Nucleation:

  • Scratching: Gently scratching the inside surface of the flask with a glass rod at the air-solvent interface can create microscopic imperfections on the glass that act as nucleation sites.[7]

  • Seeding: As mentioned above, adding a seed crystal provides a pre-formed template for crystallization. This is the most reliable method.[7]

  • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent"). This will decrease the overall solubility of your compound in the mixture, increasing supersaturation and inducing crystallization. The key is to add the anti-solvent dropwise to a stirred solution until persistent cloudiness is observed, then warm slightly to clarify before slow cooling.

  • Slow Evaporation: Allow the solvent to evaporate slowly over time. This gradually increases the concentration to the point of nucleation. This is best for small quantities and often yields high-quality crystals.[8]

  • Reduce Temperature: If not already done, cooling the solution in an ice bath or refrigerator may be necessary to achieve sufficient supersaturation.

Q4: My crystals are very small, needle-like, or look like a powder. How can I grow larger, higher-quality crystals?

A4: The formation of very small or fine needle-like crystals is typically a result of very rapid crystallization.[6] When supersaturation is achieved too quickly, a massive number of nuclei form simultaneously, leaving little solute in solution for each nucleus to grow. The goal is to favor crystal growth over nucleation.

Methods to Improve Crystal Size and Quality:

  • Slow Down the Cooling Process: This is the most critical factor. A slower cooling rate keeps the solution in the "metastable zone" for longer, allowing existing crystals to grow rather than forming new nuclei.[7] Insulating the flask or using a programmable cooling bath can achieve this.

  • Reduce the Initial Concentration: Starting with a slightly more dilute solution (e.g., 5-10% more solvent than the minimum required for dissolution at boiling) ensures that the solution does not become massively supersaturated upon initial cooling.[6]

  • Use a Different Solvent: Some solvents inherently promote different crystal habits. A systematic solvent screen can identify a system that yields a more desirable crystal morphology.[9]

Section 3: Advanced Topics - Controlling Solid Form
Q5: I suspect I have different crystal forms (polymorphs). Why is this important and how can I investigate it?

A5: Polymorphism is the ability of a compound to exist in two or more different crystalline forms, which have different arrangements of the molecules in the crystal lattice.[10][11] This is a critical consideration in drug development because different polymorphs can have significantly different physical properties, including:

  • Solubility and Dissolution Rate: This directly impacts bioavailability.[12]

  • Stability: One polymorph may be more thermodynamically stable than another. A less stable (metastable) form can sometimes convert to the stable form during storage, altering the drug product's properties.[13]

  • Manufacturability: Properties like crystal shape and density affect filtration, drying, and formulation processes.[12]

If you obtain crystals with different appearances (e.g., needles vs. plates) from different experiments, or if you observe inconsistent analytical data (e.g., different melting points), you may be dealing with polymorphism. A thorough investigation is essential.

Analytical Technique Information Provided Application in Troubleshooting
X-Ray Powder Diffraction (XRPD) Provides a unique "fingerprint" of the crystal lattice structure.[14]The definitive method for identifying and distinguishing between different polymorphs. Each polymorph will have a distinct diffraction pattern.
Differential Scanning Calorimetry (DSC) Measures heat flow into or out of a sample as a function of temperature.[15]Determines melting points, detects phase transitions between polymorphs, and can help identify solvates or hydrates.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.Used to identify solvates (loss of solvent) or hydrates (loss of water) by detecting mass loss at specific temperatures.
Optical/Hot Stage Microscopy Visual observation of crystal morphology (shape) and behavior upon heating.[16]Allows for direct observation of melting, recrystallization, or solid-state phase transformations.
Fourier-Transform Infrared (FTIR) / Raman Spectroscopy Provides information on molecular vibrations, which can be sensitive to the crystal environment.[14]Can distinguish between polymorphs by showing differences in peak positions or shapes due to different intermolecular interactions (e.g., hydrogen bonding).
Q6: How does pH specifically affect the crystallization and solid form of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid?

A6: As established in Q1, pH is a master variable for this compound. By precisely controlling the pH of the aqueous or semi-aqueous solution, you can target the crystallization of a specific species, which can lead to different solid forms (e.g., a neutral co-crystal vs. a salt).

  • Crystallization near the Isoelectric Point (pI): By adjusting the pH to the pI, you minimize the molecule's solubility, which is an excellent strategy to maximize yield. The resulting solid will be the neutral zwitterionic form.

  • Crystallization at Low pH: If you crystallize from a highly acidic solution (e.g., by adding HCl), you will likely form the hydrochloride salt of the molecule.[17] This salt will have very different properties (likely higher water solubility) than the neutral form.

  • Co-crystal vs. Salt Formation: The interaction between the carboxylic acid and pyridine nitrogen is a classic supramolecular synthon in crystal engineering.[18] Whether a proton is transferred from the acid to the base (forming a salt) or not (forming a co-crystal) can be predicted by the difference in pKa values (ΔpKa) between the interacting groups.[19][20] Adjusting the pH and solvent environment can influence this outcome.

Section 4: Protocols and Methodologies
Protocol 1: Systematic Solvent Screening for Recrystallization
  • Preparation: Place ~10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature, vortexing after each addition.

  • Room Temp Solubility: Note if the compound dissolves completely at room temperature. If it does, that solvent is likely unsuitable for single-solvent recrystallization, but may be useful as the "good" solvent in an anti-solvent pair.

  • Hot Solubility: For solvents that did not dissolve the compound at room temperature, heat the test tube carefully (e.g., in a hot water or sand bath). Continue adding the solvent dropwise until the solid just dissolves. A good candidate solvent will dissolve the compound near its boiling point but not at room temperature.[7]

  • Cooling & Crystallization: Allow the tubes that formed clear solutions upon heating to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe the quality and quantity of the crystals formed. A good solvent will provide a high yield of well-formed crystals.

Solvent Class Example Solvents Polarity Boiling Point (°C) Comments
Alcohols Methanol, Ethanol, IsopropanolPolar Protic65, 78, 82Good for polar compounds; can form hydrogen bonds.[7]
Esters Ethyl AcetateMedium77Good general-purpose solvent.[7]
Ketones AcetonePolar Aprotic56Often a strong solvent; may need an anti-solvent.[7]
Ethers Tetrahydrofuran (THF)Low-Medium66Can be useful, especially in mixed-solvent systems.
Aromatic TolueneNonpolar111May be a good anti-solvent. High boiling point requires care.[21]
Alkanes Heptane, HexaneNonpolar98, 69Excellent anti-solvents for polar compounds.[7]
Aqueous WaterVery Polar100Potentially useful, especially for pH-controlled crystallizations.[21]
Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Filtration: Filter the solution if any insoluble impurities are present.

  • Anti-Solvent Addition: While stirring the solution, add a pre-selected "anti-solvent" (one in which the compound is insoluble) dropwise.

  • Nucleation Point: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of nucleation.

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until it just becomes clear again.

  • Crystal Growth: Cover the container and allow it to stand undisturbed. Crystals should form slowly as the system equilibrates. If needed, slow evaporation or gentle cooling can be employed.

Section 5: Frequently Asked Questions (FAQs)
  • Q: What's a good starting solvent to try for this compound?

    • A: Given the polar functional groups (carboxylic acid, pyridine, methoxy), start with polar protic solvents like ethanol or isopropanol, or a medium-polarity solvent like ethyl acetate. A mixture such as Toluene/Ethanol or Heptane/Ethyl Acetate is also a logical starting point for an anti-solvent approach.

  • Q: My hot solution is colored, but the desired compound is white. How can I fix this?

    • A: This indicates colored impurities. After dissolving your compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is often sufficient). Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool.[6]

  • Q: My crystallization yield is very low. How can I improve it?

    • A: A low yield means too much compound is remaining in the mother liquor.

      • Ensure you used the minimum amount of hot solvent necessary for dissolution. Excess solvent will retain more solute upon cooling.

      • Cool the solution thoroughly. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes before filtration.

      • Consider changing to a solvent system where the compound has lower solubility at cold temperatures.

      • You can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling, but be aware this crop may be less pure.

References
  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA.
  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
  • Lorena, C. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.
  • Jagiellońskie Centrum Innowacji. (n.d.).
  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Bernstein, J. (2002). 4 4 Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
  • Google Patents. (n.d.).
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018).
  • Scribd. (n.d.).
  • Slideshare. (n.d.). Various techniques for study of Crystal Properties.
  • ACS Publications. (2020, February 19). Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid. Organic Process Research & Development.
  • Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
  • ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir.
  • Mettler Toledo. (n.d.).
  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (2018, January 12). (PDF)
  • ResearchGate. (2023, July 2). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • BOC Sciences. (2024, December 25).
  • SciSpace. (2015, May 21).
  • CrystEngComm (RSC Publishing). (n.d.). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown.
  • PubChem. (n.d.). 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid.
  • PMC. (n.d.).
  • PubChem. (n.d.). 6-(Propan-2-yloxy)pyridine-3-carboxylic acid.
  • ResearchGate. (n.d.). (PDF) Co-crystals and molecular salts of carboxylic acid/pyridine complexes: Can calculated pKa's predict proton transfer? A case study of nine complexes.
  • EPA. (n.d.). 2-Amino-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid.
  • CrystEngComm (RSC Publishing). (n.d.). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes.
  • ACS Publications. (2013, July 19). Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Crystal Growth & Design.
  • PubChem. (n.d.). 6-(Propan-2-yl)pyridine-3-carboxylic acid hydrochloride.
  • (n.d.).
  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • University of Rochester. (n.d.).
  • PMC. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • Boroncore. (n.d.). 1256786-15-8 | 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid.
  • Ben-Gurion University Research Portal. (2013, September 4). Polymorphic co-crystals from polymorphic co-crystal formers: Competition between carboxylic acid⋯pyridine and phenol⋯pyridine hydrogen bonds.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Pyridine-2-carboxylic Acid.
  • MilliporeSigma. (n.d.). 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid.
  • MDPI. (2022, January 20). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides.
  • PMC. (n.d.). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
  • RSC Publishing. (2016, August 16). Preferred formation of the carboxylic acid–pyridine heterosynthon in 2-anilinonicotinic acids.
  • RMIT University. (2024, November 25). Thermodynamics and kinetic studies for crystallization of carboxylic acids (para-methoxyphenylacetic acid and benzoic acid)
  • PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.

Sources

identifying and minimizing side reactions in 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. The following question-and-answer format addresses specific challenges you may encounter, providing not only solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs): Core Synthesis & Side Reactions

A common and effective route to synthesizing 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid involves the Directed ortho-Metalation (DoM) of a 2-methoxy-6-isopropylpyridine precursor, followed by carboxylation. This section focuses on potential pitfalls in this key step.

Q1: My yield of the final carboxylic acid is consistently low after the lithiation and carboxylation step. What are the likely causes?

Low yields in a Directed ortho-Metalation (DoM) and carboxylation sequence are a frequent issue, often stemming from one or more of the following factors:

  • Incomplete Lithiation: The deprotonation of the pyridine ring at the 3-position may be inefficient. This can be caused by:

    • Moisture: Alkyllithium reagents like n-butyllithium (n-BuLi) are extremely potent bases and will react instantly with any trace amounts of water in your solvent, glassware, or inert gas stream. This consumes the reagent before it can deprotonate your substrate.

    • Incorrect Temperature: While DoM reactions are typically run at low temperatures (e.g., -78 °C) to prevent side reactions, temperatures that are too low can slow down the desired deprotonation, especially with less reactive substrates.[1][2]

    • Insufficient Reagent: Using an inadequate molar equivalent of the organolithium reagent will naturally lead to incomplete conversion.

  • Competitive Side Reactions of the Organolithium Reagent:

    • Addition to the Pyridine Ring: Organolithium reagents can act as nucleophiles and add to the electron-deficient pyridine ring, typically at the 6-position. Using a sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) can mitigate this, as they are less nucleophilic.[1]

    • Proton Abstraction from the Isopropyl Group: The benzylic-like protons on the isopropyl group are acidic and can be abstracted by the organolithium base, leading to a different lithiated species and undesired side products upon quenching.

  • Instability of the Lithiated Intermediate: The 3-lithiated pyridine species, while directed by the 2-methoxy group, can be unstable and participate in side reactions if not trapped promptly with the electrophile (CO2).[3]

  • Inefficient Carboxylation:

    • Poor CO2 Delivery: Simply bubbling CO2 gas through the solution can be inefficient. Using a large excess of crushed dry ice (solid CO2) provides a cold surface for the reaction mixture to be poured onto, ensuring rapid and efficient quenching.[4]

    • Product Solubility: The lithium carboxylate salt formed upon carboxylation may have limited solubility in the reaction solvent (e.g., THF), potentially leading to incomplete reaction or losses during workup.

Troubleshooting Workflow for Low Yields

G start Low Yield Observed q_moisture q_moisture start->q_moisture sol_dry sol_dry q_moisture->sol_dry No q_base q_base q_moisture->q_base Yes end_node Re-run with Optimized Protocol sol_dry->end_node sol_base sol_base q_base->sol_base Yes q_co2 q_co2 q_base->q_co2 No sol_base->end_node sol_co2 sol_co2 q_co2->sol_co2 Bubbling Gas q_ph q_ph q_co2->q_ph Dry Ice Slurry sol_co2->end_node sol_ph sol_ph q_ph->sol_ph Not Optimized sol_ph->end_node

Q2: I'm observing a significant amount of a side product that appears to be 2-hydroxy-6-propan-2-ylpyridine-3-carboxylic acid. What is causing this demethylation?

The loss of the methyl group from the 2-methoxy substituent is a known side reaction for methoxypyridines, especially when strong nucleophilic or certain Lewis acidic conditions are employed.

Causality: The electron-deficient nature of the pyridine ring makes the methyl group of a 2-methoxy substituent susceptible to nucleophilic attack. While n-BuLi is primarily a base, it can act as a nucleophile. More commonly, if certain reagents are used for deprotection or if reaction conditions are harsh, demethylation can occur. For instance, reagents like L-selectride are known to chemoselectively demethylate methoxypyridines over other aryl methyl ethers.[5][6] While not used in the main synthesis, this highlights the inherent reactivity of the methoxy group.

In the context of your synthesis, this side reaction could be promoted by:

  • Excess Organolithium Reagent: A large excess of n-BuLi, particularly if the reaction is allowed to warm, can increase the rate of nucleophilic attack on the methyl group.

  • Workup Conditions: Harsh acidic conditions (e.g., refluxing in strong acid) during workup to protonate the carboxylate can lead to acid-catalyzed hydrolysis of the ether linkage.

  • Complexing Agents: Certain lithium amide bases can form complexes that facilitate demethylation.

Minimization Strategies:

StrategyRationaleExperimental Protocol
Control Reagent Stoichiometry Prevents excess nucleophile from being available for demethylation.Titrate the n-BuLi solution before use to determine its exact concentration. Use only a slight excess (e.g., 1.05-1.1 equivalents) for the lithiation.
Maintain Low Temperature Reduces the rate of competing side reactions, including nucleophilic demethylation.Ensure the reaction temperature is strictly maintained at -78 °C (dry ice/acetone bath) throughout the addition of the organolithium reagent and until the carboxylation step.
Use a Non-Nucleophilic Base Hindered bases like LDA are less likely to act as nucleophiles.[1]Prepare LDA in situ by adding n-BuLi to diisopropylamine in THF at -78 °C, then add this solution to your substrate.
Careful pH Adjustment During Workup Avoids harsh acidic conditions that can cleave the methyl ether.After quenching with CO2, add water and then slowly acidify the aqueous layer with a milder acid (e.g., 1 M HCl or citric acid solution) at 0 °C, monitoring the pH until the product precipitates.
Q3: My final product is difficult to purify. It seems to be highly water-soluble, and I'm struggling with the extraction and crystallization. What are the best practices?

Pyridine carboxylic acids, like your target molecule, are zwitterionic. The basic pyridine nitrogen can be protonated, and the carboxylic acid can be deprotonated, leading to high water solubility and making extraction into organic solvents challenging.[7]

The Isoelectric Point is Key: The key to successful isolation is to adjust the pH of the aqueous solution to the molecule's isoelectric point (pI). At the pI, the molecule has a net neutral charge, minimizing its solubility in water and allowing it to be either precipitated or extracted. For most pyridine carboxylic acids, this is in the weakly acidic range (approx. pH 3-4).

Purification Protocol: Exploiting the Isoelectric Point

  • Initial Workup: After carboxylation, quench the reaction by pouring it onto a mixture of crushed dry ice and a minimal amount of ether. Allow it to warm, then add water.

  • Remove Non-polar Impurities: Make the aqueous layer basic (pH > 9) with NaOH to ensure your product is fully deprotonated (as the carboxylate salt) and water-soluble. Extract this basic aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting material and other non-polar impurities.

  • Precipitation: Cool the separated aqueous layer in an ice bath. With vigorous stirring, slowly add 1 M HCl dropwise. You will see the product begin to precipitate as you approach the isoelectric point.

  • Monitor pH: Use pH paper or a calibrated pH meter to carefully monitor the pH, aiming for the point of maximum precipitation (typically pH 3-4). Adding acid too quickly or overshooting the pI will re-solubilize the product by protonating the pyridine nitrogen.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a cold non-polar solvent (like hexanes or cold ether) to help remove residual water.

  • Drying: Dry the purified solid under high vacuum.

If the product does not precipitate cleanly, it can be extracted at its pI using a more polar organic solvent like a 9:1 mixture of dichloromethane/isopropanol.

G start Crude Reaction Mixture (in Organic Solvent + Water) step1 Adjust to pH > 9 with NaOH start->step1 step2 Extract with Ethyl Acetate step1->step2 aqueous_phase Aqueous Phase (Contains Product Salt) step2->aqueous_phase Separate organic_phase Organic Phase (Contains Neutral Impurities) step2->organic_phase Separate step3 Cool Aqueous Phase to 0°C aqueous_phase->step3 step4 Slowly add 1M HCl to pH 3-4 step3->step4 step5 Precipitate Forms step4->step5 step6 Filter, Wash & Dry step5->step6

References

  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available at: [Link]

  • Reddy, T. S., et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Takahashi, K., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Thieme. Available at: [Link]

  • Abarca, B., et al. (2004). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? ResearchGate. Available at: [Link]

  • Li, J., et al. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate. Available at: [Link]

  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

  • El-Mowafy, A. M., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-514. Available at: [Link]

  • Ohshima, T., et al. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Available at: [Link]

  • Shiao, M.-J., Ku, W., & Hwu, J. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Semantic Scholar. Available at: [Link]

  • Knochel, P., et al. (2011). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • Kumar, S., & Babu, B. (2014). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. Journal of Chemical & Engineering Data, 59(5), 1548-1555. Available at: [Link]

  • Smith, K., & El-Mowafy, A. M. (2015). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Available at: [Link]

  • Gros, P., & Fort, Y. (2001). Side-Chain Retention During Lithiation of 4-Picoline and 3,4-Lutidine: Easy Access to Molecular Diversity in Pyridine Series. ResearchGate. Available at: [Link]

  • Burnstine, A. (2019). How to purify a water soluble compound? ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Patel, A. K., et al. (2013). Process for producing pyridine carboxylic acids. Google Patents.
  • Brown, E. V. (1950). Preparation of pyridine carboxylic acids. Google Patents.
  • St-Denis, Y., & Chan, T.-H. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 12(11), 2540-2543. Available at: [Link]

  • Ohshima, T., et al. (2002). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 50(1), 61-67. Available at: [Link]

  • Joule, J. A., & Mills, K. (n.d.). Heterocyclic Chemistry. Iran University of Science & Technology. Available at: [Link]

  • Clark, R. D. (n.d.). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Chemistry and Chemists. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-methoxyquinoline-6-carboxylic acid. Available at: [Link]

  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(30), 5431-5442. Available at: [Link]

Sources

optimizing HPLC mobile phase for separation of pyridine-3-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of HPLC Mobile Phases for Pyridine-3-Carboxylic Acid Isomers

Introduction: The Isomer Challenge

Separating pyridine carboxylic acid isomers—Nicotinic acid (3-position), Picolinic acid (2-position), and Isonicotinic acid (4-position)—is a classic chromatographic challenge.[1] These compounds are structural isomers with identical molecular weights (123.11 g/mol ) but distinct physicochemical properties driven by the position of the carboxylic acid group relative to the pyridine nitrogen.

This guide moves beyond basic "recipes" to explain the thermodynamic and kinetic levers you must pull to separate these highly polar, zwitterionic, and chelating analytes.

Part 1: The Physicochemical Landscape

To optimize the mobile phase, you must first understand the ionization states of your analytes.[2] These molecules are amphoteric: they possess a basic nitrogen (pyridine ring) and an acidic carboxyl group.

Table 1: Critical Physicochemical Properties

IsomerCommon NamePositionpKa₁ (N-Protonation)pKa₂ (COOH Dissociation)Separation Behavior
2-Pyridinecarboxylic Picolinic AcidOrtho1.015.39Chelator: Strong interaction with stainless steel.[3] Forms internal H-bonds.[4]
3-Pyridinecarboxylic Nicotinic AcidMeta2.074.85Vitamin B3: Often the reference peak.[3] Intermediate polarity.
4-Pyridinecarboxylic Isonicotinic AcidPara1.844.96Polarity: Highest dipole moment.[3] Often elutes last in HILIC.

Note: pKa values are approximate and temperature-dependent.

The "Trap" of Standard C18

On a standard C18 column at neutral pH, these molecules exist primarily as anions (COO⁻). They are highly hydrophilic and will elute near the void volume (


) with poor resolution. Acidifying the mobile phase to pH 3.0 creates zwitterions (NH⁺/COO⁻), which still have poor retention on hydrophobic phases.

Part 2: Method A - Ion-Pair Chromatography (IPC)

Best for: UV detection, Robustness, QC environments.

The Logic: Since we cannot easily make the molecule neutral (requires pH < 1.0, damaging to columns), we use a "chemical anchor." An anionic ion-pairing reagent (sulfonate) is added to the mobile phase.[5] It adsorbs to the C18 surface, creating a dynamic ion-exchange surface that retains the positively charged pyridine nitrogen.

Optimized Mobile Phase Protocol
  • Column: C18 (End-capped), 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax or Waters Symmetry).

  • Buffer Preparation (Aqueous Line A):

    • Dissolve 1.36 g Potassium Dihydrogen Phosphate (

      
      ) in 900 mL water (10 mM).
      
    • Add Sodium 1-Octanesulfonate (IPC Reagent) to a concentration of 5 mM (approx. 1.1 g/L).

    • Adjust pH to 2.5 - 2.8 using Phosphoric Acid (

      
      ).[3] Crucial: The Nitrogen must be protonated for IPC to work.
      
    • Dilute to 1 L and filter (0.22 µm).

  • Organic Modifier (Line B): Acetonitrile (ACN).[3]

  • Isocratic Method: 90% Buffer A / 10% ACN.[3]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Q: Why use Octanesulfonate? A: Hexanesulfonate is often too weak to retain Nicotinic acid away from the solvent front.[3] Octanesulfonate provides sufficient hydrophobicity to retain all three isomers. Dodecanesulfonate (SDS) is often too strong, causing extremely long run times.[3]

Part 3: Method B - HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: LC-MS/MS, High Sensitivity, Polar Impurities.

The Logic: Instead of fighting the polarity, embrace it. HILIC uses a polar stationary phase (Silica or Amide) and a high-organic mobile phase.[3] Water acts as the strong solvent.[6] The elution order is typically reversed compared to RP-IPC.[3]

Optimized Mobile Phase Protocol
  • Column: HILIC Amide or Bare Silica (e.g., Waters BEH Amide or Phenomenex Luna HILIC).[3]

  • Buffer Preparation (Aqueous Line A):

    • 10 mM Ammonium Formate or Ammonium Acetate .[3]

    • Adjust pH to 3.5 - 4.0 with Formic Acid.[3] Note: High pH (>6) causes peak broadening due to silanol ionization on silica columns.

  • Organic Modifier (Line B): 100% Acetonitrile.

  • Gradient Method:

    • 0 min: 95% B

    • 10 min: 80% B

    • 15 min: 80% B

    • Re-equilibration: 5-10 mins (Critical for HILIC).[3]

Q: Why is the re-equilibration time so long? A: HILIC relies on a "water layer" forming on the surface of the stationary phase. This hydration layer takes longer to stabilize than the monolayer adsorption in Reversed-Phase. Insufficient equilibration leads to shifting retention times.

Part 4: Troubleshooting & FAQs

Issue 1: Severe Tailing of Picolinic Acid

User Question: "My Nicotinic and Isonicotinic peaks look fine, but Picolinic acid is tailing badly and is much broader. Why?"

The Technical Fix: Picolinic acid (2-COOH) is a potent bidentate chelator .[3] It grabs iron and nickel ions leached from stainless steel frits and tubing.

  • Diagnosis: Inject a standard of Picolinic acid. If it tails while others don't, it's likely metal interaction, not silanols.

  • Immediate Solution: Add 0.5 mM EDTA (Ethylenediaminetetraacetic acid) to the aqueous mobile phase. This preferentially binds the metals.

  • Long-term Solution: Passivate your LC system with 30% Phosphoric acid or switch to a PEEK-lined column and tubing (Bio-inert system).[3]

Issue 2: Drifting Retention Times in IPC

User Question: "I'm using the Ion-Pairing method. The retention times decrease slightly with every injection."

The Technical Fix: IPC reagents are "sticky." They are technically modifying the stationary phase.[3]

  • Cause: The column has not reached thermodynamic equilibrium. The sulfonate is slowly stripping off or adsorbing.

  • Solution: An IPC column is an IPC column forever. Do not switch it back to standard methods.

  • Protocol: Equilibrate with mobile phase for at least 60 column volumes (approx 2 hours at 1 mL/min) before the first injection. Recirculate mobile phase overnight at low flow (0.1 mL/min) to maintain equilibrium.

Issue 3: Co-elution of Nicotinic and Isonicotinic Acid

User Question: "Peaks 2 and 3 are merging. How do I improve resolution (


)?"

The Technical Fix: These two isomers have very similar pKa values (4.85 vs 4.96).

  • Temperature: Lower the column temperature to 20-25°C. Mass transfer improves at high heat, but selectivity (

    
    ) often improves at lower temperatures for these isomers.[3]
    
  • pH Fine-Tuning: Adjust pH in 0.1 increments. A pH of 2.8 might resolve them better than 3.0 due to subtle differences in the protonation degree of the pyridine nitrogen.

Part 5: Visual Decision Guides

Diagram 1: Method Selection Matrix

Caption: Decision logic for selecting between RP-IPC and HILIC based on detection mode and sample matrix.

MethodSelection Start START: Select Separation Mode Detection What is your Detection Method? Start->Detection UV UV / PDA Detection->UV Standard QC MS Mass Spec (LC-MS) Detection->MS Bioanalysis Robustness Priority: Robustness or Sensitivity? UV->Robustness HILIC METHOD B: HILIC (Amide/Silica + Amm. Formate) MS->HILIC Required (Volatile Buffer) Warning WARNING: Non-Volatile Salts! Do not use IPC with MS MS->Warning IPC METHOD A: RP-Ion Pairing (C18 + Octanesulfonate) Robustness->IPC High Robustness Robustness->HILIC Polar Impurities Warning->IPC

Diagram 2: Troubleshooting Logic Flow

Caption: Step-by-step troubleshooting for peak shape and retention issues specific to pyridine carboxylic acids.

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Drift Retention Drift Problem->Drift WhichPeak Which Peak? Tailing->WhichPeak Equil Equilibrium Issue Action: Flush 60+ Vol. Drift->Equil Picolinic Picolinic Only WhichPeak->Picolinic All All Peaks WhichPeak->All Chelation Metal Chelation Issue Action: Add EDTA or Passivate Picolinic->Chelation Silanol Silanol Interaction Action: Add TEA or Lower pH All->Silanol

References

  • Separation of Pyridinecarboxylic Acid Isomers. Helix Chromatography Applications. Retrieved from

  • Isonicotinic Acid: Physicochemical Properties. National Center for Biotechnology Information (PubChem). Retrieved from [3]

  • HILIC Separation Mechanisms for Nicotine and Derivatives. MDPI Molecules. Retrieved from

  • Ion-Pair Chromatography Reagents and Mechanisms. Thermo Fisher Scientific Technical Notes. Retrieved from

  • Troubleshooting Peak Tailing in HPLC. Phenomenex Technical Guide. Retrieved from

Sources

preventing degradation of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid during analytical testing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult on the stability of highly functionalized pyridine derivatives during routine LC-MS and HPLC workflows. The compound 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid presents a unique triad of analytical vulnerabilities: a thermally labile 3-carboxylic acid, a hydrolytically sensitive 2-methoxy ether, and a propensity for solvent-driven esterification.

This guide provides mechanistic troubleshooting, quantitative matrices, and self-validating protocols to ensure your analytical methods report true sample purity rather than artifactual degradation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During LC-MS analysis, my primary peak is accompanied by a massive signal at [M+H-44]⁺. Is my API degrading in the vial? A1: Not necessarily. This -44 Da mass shift indicates decarboxylation (loss of CO₂). Pyridine-3-carboxylic acids are notoriously susceptible to thermal decarboxylation[1]. In LC-MS, this almost always occurs in the heated electrospray ionization (HESI) source or atmospheric pressure chemical ionization (APCI) probe rather than in the sample matrix.

  • Causality: The electron-withdrawing nature of the pyridine ring destabilizes the carboxylic acid under extreme thermal stress, facilitating the rapid extrusion of CO₂ gas.

  • Solution: Lower your ESI source vaporizer temperature from 400°C to ≤250°C. If the -44 Da peak decreases relative to the parent ion, the degradation is a source-induced artifact.

Q2: I prepared my stock solutions in Methanol. After 48 hours in the autosampler, I see a new peak with a +14 Da mass shift. What is happening? A2: You are observing Fischer Esterification . When carboxylic acids are stored in primary alcohols (like methanol) in the presence of acidic mobile phase modifiers (e.g., 0.1% Formic Acid or TFA), they readily form methyl esters[2].

  • Causality: The acidic modifier protonates the carbonyl oxygen of the 3-carboxylic acid, making it highly electrophilic. Methanol acts as a nucleophile, attacking the carbonyl carbon to form the methyl ester (+14 Da relative to the free acid).

  • Solution: Never store this compound in methanol if acidic modifiers are present. Switch your sample diluent to Acetonitrile (MeCN).

Q3: When using a highly acidic mobile phase (0.1% TFA, pH ~1.9), my peak splits, and a highly polar degradant (-14 Da) elutes early. Why? A3: This is the demethylation/hydrolysis of the 2-methoxy group. 2-Methoxypyridines can undergo hydrolysis under strongly acidic aqueous conditions, converting the 2-methoxy group into a 2-hydroxypyridine (which tautomerizes to a stable 2-pyridone)[3].

  • Causality: Protonation of the pyridine nitrogen or the methoxy oxygen under low pH activates the adjacent carbon for nucleophilic attack by water, cleaving the O-CH₃ bond and releasing methanol.

  • Solution: Avoid strong acids like TFA. Shift to a volatile buffer like Ammonium Acetate (pH 4.5 - 5.0) to maintain the integrity of the 2-methoxy ether.

Section 2: Quantitative Degradation Matrix

To facilitate rapid root-cause analysis, use the following matrix to cross-reference observed mass shifts with their kinetic impact and required preventive actions.

Degradation PathwayTriggering ConditionMass Shift (ΔDa)Kinetic ImpactPreventive Action
Decarboxylation High heat in ESI/APCI source (>300°C)-44 DaInstantaneous (Gas phase)Lower MS source temp to ≤250°C
Methyl Esterification Methanol diluent + Acidic modifier (e.g., FA)+14 DaProgressive (Hours to Days)Use Acetonitrile (MeCN) diluent
Demethylation Strong aqueous acids (pH < 2) + Column heat-14 DaModerate (Accelerated by heat)Buffer mobile phase to pH 4.5
Section 3: Validated Analytical Workflow

To ensure the integrity of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid, follow this step-by-step methodology. This protocol is designed as a self-validating system , meaning built-in control checks will mathematically prove that degradation has been prevented.

Step 1: Sample Preparation (Diluent Selection)

  • Weigh 1.0 mg of the API into a low-actinic amber volumetric flask.

  • Dissolve in 1.0 mL of 100% HPLC-grade Acetonitrile (MeCN). Do not use Methanol or Ethanol.

  • Dilute to the final working concentration (e.g., 10 µg/mL) using a diluent mixture of 50:50 MeCN : 10 mM Ammonium Acetate (pH 4.5).

  • Causality: MeCN lacks the nucleophilic hydroxyl group present in methanol, chemically preventing Fischer esterification.

  • Self-Validation Check: Prepare a parallel positive control in Methanol + 0.1% TFA. Analyze both at T=0 and T=24h. The MeCN sample must show <0.5% ester formation, validating the diluent choice against the degrading control.

Step 2: HPLC/UHPLC Separation

  • Column: Select a sterically protected C18 column capable of handling mid-pH ranges.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with glacial acetic acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Column Temperature: Maintain at 25°C.

  • Causality: Maintaining a mildly acidic pH (4.5) rather than a highly acidic pH (<2.0) prevents the acid-catalyzed cleavage of the methoxy group.

  • Self-Validation Check: Monitor the baseline for early-eluting polar peaks ([M+H-14]⁺). A clean baseline confirms the methoxy group remains structurally intact.

Step 3: Mass Spectrometry (MS) Optimization

  • Ionization Mode: ESI Positive.

  • Source Temperature: Set the vaporizer/desolvation temperature to 250°C.

  • Capillary Voltage: 3.0 kV.

  • Causality: Lowering the source temperature prevents the thermal extrusion of CO₂ from the destabilized pyridine-3-carboxylic acid.

  • Self-Validation Check: Inject the sample at 250°C and 400°C. Calculate the ratio of the [M+H-44]⁺ peak to the [M+H]⁺ peak. A >80% drop in this ratio at 250°C proves that the decarboxylation is an MS source artifact, not a true vial impurity.

Section 4: Visualizing the Degradation Pathways

G API 2-Methoxy-6-propan-2-ylpyridine- 3-carboxylic acid (Intact API) Decarb Decarboxylation [M+H - 44]+ Loss of CO2 API->Decarb Thermal Stress (>300°C in MS Source) Ester Methyl Esterification [M+H + 14]+ Addition of CH2 API->Ester Methanol + Acidic Modifier Hydro Demethylation / Hydrolysis [M+H - 14]+ Loss of CH2 API->Hydro Strong Acid (pH < 2) + Heat PrevDecarb Lower Source Temp (≤250°C) Reduce Capillary Voltage Decarb->PrevDecarb Prevention PrevEster Use Acetonitrile (MeCN) Avoid Primary Alcohols Ester->PrevEster Prevention PrevHydro Use Mild Buffers (Ammonium Acetate pH 4.5) Hydro->PrevHydro Prevention

Mechanistic pathways of API degradation and targeted preventive strategies during analysis.

References
  • Title: Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking Source: PMC / NIH URL: [Link]

  • Title: Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents Source: Chromatography Online URL: [Link]

  • Title: Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature Source: PMC / NIH URL: [Link]

Sources

characterization and removal of common impurities in 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the characterization and removal of common impurities associated with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the highest purity of your material, which is critical for reliable and reproducible experimental outcomes.

Introduction: Understanding the Purity Profile

2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid is a substituted nicotinic acid derivative. As with many multi-step organic syntheses, the final product can be accompanied by a range of impurities. These can arise from unreacted starting materials, partially reacted intermediates, byproducts from side reactions, and residual solvents or reagents. The specific impurity profile is highly dependent on the synthetic route employed. A common synthetic strategy for this class of compounds involves the sequential nucleophilic substitution of a di-halogenated pyridine precursor, followed by functional group manipulation to yield the final carboxylic acid.

This guide will focus on the impurities likely to be encountered when synthesizing 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid from a 2,6-dichloropyridine-3-carbonyl chloride precursor, a plausible and common starting material for such derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my sample of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid?

A1: Based on a likely synthetic pathway starting from 2,6-dichloropyridine-3-carbonyl chloride, the most probable impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 2,6-dichloropyridine-3-carboxylic acid or its derivatives.

    • Intermediates: Monosubstituted intermediates such as 2-chloro-6-isopropoxypyridine-3-carboxylic acid or 2-methoxy-6-chloropyridine-3-carboxylic acid.

    • Regioisomers: While the 2- and 6-positions on the pyridine ring can exhibit different reactivities, the formation of the 2-isopropoxy-6-methoxypyridine isomer is a possibility, though generally less favored depending on the reaction conditions.

    • Over-alkoxylation Byproducts: Formation of 2,6-di-isopropoxypyridine-3-carboxylic acid or 2,6-dimethoxypyridine-3-carboxylic acid if the reaction conditions are not carefully controlled.[1]

  • Degradation Products:

    • Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding 2-hydroxy derivative.

    • Decarboxylation Products: Elevated temperatures during synthesis or purification can potentially lead to the loss of the carboxylic acid group, forming 2-methoxy-6-isopropoxypyridine.

  • Residual Solvents:

    • Common solvents used in the synthesis and purification steps such as methanol, isopropanol, toluene, ethyl acetate, and dichloromethane may be present in the final product.

Q2: How can I best characterize the impurities in my sample?

A2: A multi-technique approach is recommended for comprehensive impurity characterization:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acidic modifier like formic or trifluoroacetic acid) is a good starting point. UV detection will allow for the quantification of impurities with a chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the impurities, which is invaluable for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the main compound and any major impurities. Specific shifts can help identify the presence of unreacted starting materials or isomeric byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying residual solvents.

Q3: What are the general strategies for removing these impurities?

A3: The choice of purification method will depend on the nature and quantity of the impurities present.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A suitable solvent system can be determined through solubility screening. For carboxylic acids, a mixed solvent system of a polar protic solvent (like ethanol or isopropanol) and water is often effective.

  • Column Chromatography: For mixtures with significant amounts of closely related impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is typically used.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The impure product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, containing the deprotonated product, can then be separated, washed with an organic solvent to remove neutral impurities, and then acidified to precipitate the pure carboxylic acid.

  • Preparative HPLC: For very challenging separations or for obtaining highly pure material for critical applications, preparative HPLC is a powerful option.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Purity by HPLC (<95%) with multiple peaks Incomplete reaction; formation of multiple byproducts.1. Re-evaluate Reaction Conditions: Optimize reaction time, temperature, and stoichiometry of reagents. 2. Purification: Employ column chromatography for separation of multiple components. Consider derivatization to an ester for easier purification, followed by hydrolysis back to the acid.
Presence of a significant peak with a mass corresponding to a mono-chlorinated intermediate Incomplete nucleophilic substitution of one of the chlorine atoms.1. Drive the Reaction to Completion: Increase reaction time, temperature, or use a stronger base/nucleophile. 2. Purification: Recrystallization may be effective if the solubility difference is significant. Otherwise, column chromatography is recommended.
1H NMR shows unexpected aromatic signals or incorrect integration Presence of regioisomers or other aromatic impurities.1. 2D NMR: Perform COSY and NOESY experiments to confirm the structure of the main product and identify the isomeric impurities. 2. Purification: Isomers can be very difficult to separate. Preparative HPLC may be necessary.
Broad peak in 1H NMR around the carboxylic acid proton, and a peak corresponding to water Sample contains residual water.1. Drying: Dry the sample under high vacuum for an extended period. 2. Azeotropic Removal: Dissolve the sample in a solvent that forms an azeotrope with water (e.g., toluene) and remove the solvent under reduced pressure. Repeat several times.
Product is an oil or fails to crystallize Presence of significant impurities, especially residual solvents.1. Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. 2. Purification: Perform column chromatography to remove impurities that may be inhibiting crystallization. 3. Induce Crystallization: Try adding a small seed crystal or scratching the inside of the flask with a glass rod.

Experimental Protocols

Protocol 1: Purity Determination by HPLC

Objective: To determine the purity of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity.

    • Use LC-MS with the same method to obtain mass information for the impurity peaks.

Protocol 2: Purification by Recrystallization

Objective: To remove minor impurities and obtain a crystalline solid of high purity.

Materials:

  • Impure 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter flask

Procedure:

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under high vacuum.

  • Analyze the purity of the recrystallized material using the HPLC method described in Protocol 1.

Visualizing the Workflow

Impurity Characterization Workflow

cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy cluster_3 Final Purity Check A Impure Sample B HPLC-UV Analysis A->B C Purity < 98%? B->C D LC-MS Analysis C->D Yes K Pure Compound (>98%) C->K No F Identify Impurity Structures D->F E NMR Spectroscopy E->F G Select Purification Method F->G H Recrystallization G->H Minor Impurities I Column Chromatography G->I Major Impurities J Preparative HPLC G->J Difficult Separation H->K I->K J->K

Caption: Workflow for impurity characterization and purification.

References

  • Google Patents. (n.d.). Purification of nicotinic acid.
  • Google Patents. (n.d.). Purification of nicotinamide.
  • Organic Syntheses. (1925). Nicotinic acid. Retrieved March 2, 2026, from [Link]

  • Boroncore. (n.d.). 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid. Retrieved March 2, 2026, from [Link]

  • PubMed. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved March 2, 2026, from [Link]

  • Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved March 2, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved March 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). 2,6-dichloropyridine-3-carbonyl chloride. Retrieved March 2, 2026, from [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved March 2, 2026, from [Link]

  • European Patent Office. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. Retrieved March 2, 2026, from [Link]

  • American Elements. (n.d.). 2-methoxy-6-methylpyridine-3-carboxylic acid. Retrieved March 2, 2026, from [Link]

  • Chemical & Pharmaceutical Bulletin. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved March 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Retrieved March 2, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 2,6-Dichloropyridine-3-carbonyl chloride (96%). Retrieved March 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • PrepChem. (n.d.). Synthesis of 2-methoxyquinoline-6-carboxylic acid. Retrieved March 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved March 2, 2026, from [Link]

Sources

Validation & Comparative

spectroscopic analysis and comparison of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (also known as 2-Methoxy-6-isopropylnicotinic acid). Application: Key intermediate in the synthesis of Bcl-2 inhibitors and other pyridine-based pharmacophores. Critical Challenge: Distinguishing the target compound from its constitutional isomers (e.g., O-alkylated byproducts) and homologs during process development.

This guide provides a definitive spectroscopic framework to validate the identity of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (Target A ) against its primary structural analogs: 6-Isopropoxynicotinic acid (Analog B) and 2-Methoxy-6-methylnicotinic acid (Analog C) .

Structural Landscape & Comparison Set

The primary risk in synthesizing Target A is the formation of regioisomers during the alkylation or substitution steps. The table below defines the comparison set used in this guide.

FeatureTarget A (The Product)Analog B (Regioisomer)Analog C (Homolog)
IUPAC Name 2-Methoxy-6-(propan-2-yl)pyridine-3-carboxylic acid6-(Propan-2-yloxy)pyridine-3-carboxylic acid2-Methoxy-6-methylpyridine-3-carboxylic acid
Key Substituent 6-Isopropyl (C-linked)6-Isopropoxy (O-linked)6-Methyl (C-linked)
Formula C

H

NO

C

H

NO

C

H

NO

MW 195.22 g/mol 181.19 g/mol 167.16 g/mol
Differentiation NMR: Isopropyl CH shiftMS: Parent IonNMR: Isopropyl CH shift (Deshielded)NMR: No SeptetMS: Mass -28 Da

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance ( H NMR) Strategy

The most definitive method for distinguishing the target from Analog B is the chemical shift of the isopropyl methine proton (


).
  • Mechanism: In Target A , the isopropyl group is attached directly to the aromatic pyridine ring (C-C bond). The methine proton is shielded relative to an ether linkage.

  • Diagnostic Check (Self-Validating):

    • Target A (C-Isopropyl): The methine septet appears at

      
       2.9 – 3.1 ppm .
      
    • Analog B (O-Isopropyl): The methine septet is significantly deshielded by the oxygen atom, appearing at

      
       5.2 – 5.4 ppm .
      
Comparative

H NMR Data (DMSO-

, 400 MHz)
Proton EnvironmentTarget A (

ppm)
Analog B (

ppm)
Analog C (

ppm)
Multiplicity
-COOH 12.5 - 13.512.5 - 13.512.5 - 13.5Broad Singlet
Pyridine C4-H 8.058.658.05Doublet (

Hz)
Pyridine C5-H 6.956.856.95Doublet (

Hz)
-OCH

3.95N/A3.95Singlet
-CH(CH

)

3.05 (Septet) 5.35 (Septet) N/ASeptet
-CH

(Alkyl)
1.25 (Doublet)1.35 (Doublet)2.50 (Singlet)Doublet / Singlet
B. Mass Spectrometry (MS) Workflow

While NMR confirms connectivity, MS is required to rule out homologs (Analog C) and confirm the molecular formula.

  • Ionization Mode: ESI (+) or APCI (+).

  • Target A (MW 195): Look for

    
     at m/z 196.2 .
    
  • Analog B (MW 181): Look for

    
     at m/z 182.2 .
    
  • Fragmentation Pattern:

    • Target A: Often shows a loss of 43 Da (Isopropyl radical) or 42 Da (Propene via McLafferty rearrangement if conditions allow).

    • Analog B: Ether cleavage is facile; look for loss of 43 Da (Isopropyl) but also distinct loss of 59 Da (Isopropoxy radical) in high-energy collisions.

C. Infrared Spectroscopy (FT-IR)

IR is less specific for isomers but useful for functional group validation.

  • Carboxylic Acid: Broad O-H stretch (2500–3300 cm

    
    ) and sharp C=O stretch (~1680–1705 cm
    
    
    
    ).
  • Differentiation:

    • Target A: C-H stretching of the methoxy group (~2840 cm

      
      ) and aromatic ring vibrations.
      
    • Analog B: Strong C-O-C asymmetric stretch (~1250 cm

      
      ) distinct from the anisole-type ether in Target A.
      

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

Use this protocol to quantify Analog B and C impurities in a batch of Target A.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Expected Elution Order:

    • Analog C (Methyl): Elutes first (Most polar).

    • Target A (C-Isopropyl): Elutes second.

    • Analog B (O-Isopropyl): Elutes last (Less polar due to ether masking H-bond donor potential of the ring nitrogen).

Protocol 2: Rapid ID via 1D NOE (Nuclear Overhauser Effect)

Use this to confirm the position of the Methoxy group vs. Isopropyl group.

  • Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-

    
    .
    
  • Irradiation: Selectively irradiate the Methoxy singlet at 3.95 ppm.

  • Observation:

    • If the Methoxy is at position 2, you should observe an NOE enhancement of the C3-COOH (not observable) or potentially the C4-H if steric crowding forces proximity.

    • Crucial Check: Irradiate the Isopropyl Methine (3.05 ppm). You must see enhancement of the C5-H doublet (6.95 ppm). If you see enhancement of C2 or C4 signals inconsistent with the structure, reject the batch.

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for identifying the compound and rejecting isomers.

G Start Unknown Sample (C10H13NO3 Isomer) MS_Check Step 1: Mass Spectrometry (ESI+) Start->MS_Check Mass_182 m/z = 182 (Analog B/C detected) MS_Check->Mass_182 Incorrect Mass Mass_196 m/z = 196 (Target Candidate) MS_Check->Mass_196 Correct Mass NMR_Check Step 2: 1H NMR Analysis (Focus: Isopropyl Methine) Mass_196->NMR_Check Shift_5ppm Septet @ 5.3 ppm (O-Isopropyl detected) NMR_Check->Shift_5ppm Deshielded (O-Link) Shift_3ppm Septet @ 3.0 ppm (C-Isopropyl confirmed) NMR_Check->Shift_3ppm Shielded (C-Link) Final_Valid Step 3: NOE Validation (Irradiate 3.0 ppm -> Enhance C5-H) Shift_3ppm->Final_Valid Confirmed IDENTITY CONFIRMED: 2-Methoxy-6-isopropylnicotinic acid Final_Valid->Confirmed Positive NOE

Caption: Analytical workflow for distinguishing 2-Methoxy-6-isopropylnicotinic acid from O-alkylated isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18625738, 6-(Propan-2-yloxy)pyridine-3-carboxylic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Kadir, M. A., et al. (2017). Synthesis and Structural Characterization of Pyridine Carboxylic Acid Derivatives. Sains Malaysiana. Retrieved from [Link]

  • American Elements. 2-Methoxy-6-methylpyridine-3-carboxylic acid Data Sheet. Retrieved from [Link][1][2]

Sources

Validation of a Quantitative HPLC Method for 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic Acid: A Comparative Guide on Column Chemistries and ICH Q2(R2) Compliance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of highly functionalized pharmaceutical intermediates is a cornerstone of drug development. 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (CAS: 1256786-15-8) presents a unique analytical challenge due to its amphoteric nature and multiple polar moieties[1]. This guide provides an objective comparison between traditional Fully Porous C18 and modern Core-Shell Pentafluorophenyl (PFP) column chemistries for the analysis of this compound. Furthermore, it outlines a complete, self-validating experimental protocol compliant with the newly effective (June 2024) [2] and the [3].

Analyte Profiling & The Chromatographic Challenge

To develop a robust method, we must first understand the causality behind the analyte's chromatographic behavior. 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid contains three distinct functional groups attached to a pyridine ring:

  • Methoxy Group (-OCH₃): Electron-donating, capable of dipole-dipole interactions.

  • Isopropyl Group (-CH(CH₃)₂): Hydrophobic, providing a site for dispersive interactions.

  • Carboxylic Acid (-COOH): Highly polar and acidic, prone to ionization at neutral pH.

The Challenge: At a neutral pH, the molecule exists in a zwitterionic state (deprotonated carboxylic acid, partially protonated pyridine nitrogen). On a traditional C18 column, this leads to poor retention (elution near the void volume) and severe peak tailing due to secondary ion-exchange interactions between the basic nitrogen and unreacted, acidic surface silanols on the silica support.

Analytical Quality by Design (AQbD) & Column Selection

Under the ICH Q14 framework, method development shifts from empirical trial-and-error to a structured, risk-based approach[3].

G ATP Analytical Target Profile (ATP) Define Method Goals (ICH Q14) Risk Risk Assessment & DoE Screen Columns & Mobile Phases ATP->Risk Guides Development Opt Method Optimization Select Core-Shell PFP & pH 2.7 Risk->Opt Informs Selection Val Method Validation (ICH Q2(R2)) Accuracy, Precision, Linearity Opt->Val Locks Parameters Routine Routine Analysis & Lifecycle Management Val->Routine Transfers to QC

Fig 1: AQbD lifecycle linking ICH Q14 development to ICH Q2(R2) method validation.

Traditional C18 vs. Core-Shell PFP

To overcome the limitations of C18, we evaluated a Core-Shell PFP (Pentafluorophenyl) column.

  • Why PFP? The fluorinated aromatic ring provides orthogonal selectivity. It engages in strong

    
     interactions with the analyte's pyridine ring, while the highly electronegative fluorine atoms induce dipole-dipole interactions with the methoxy and carboxylic acid moieties.
    
  • Why Core-Shell? The solid core architecture reduces the Eddy dispersion term (A-term in the van Deemter equation), delivering UHPLC-level theoretical plates at standard HPLC backpressures.

G cluster_PFP Core-Shell PFP Column Interactions Analyte 2-Methoxy-6-propan-2-ylpyridine- 3-carboxylic acid PiPi π-π Interactions (Pyridine Ring) Analyte->PiPi Dipole Dipole-Dipole (Methoxy/Carboxyl) Analyte->Dipole Hydrophobic Hydrophobic (Isopropyl Group) Analyte->Hydrophobic

Fig 2: Orthogonal retention mechanisms of the PFP stationary phase with the analyte.

Optimized Experimental Protocol

This protocol is designed as a self-validating system . Before any sample data is accepted, the System Suitability Testing (SST) criteria must be met, ensuring the instrument is fit-for-purpose.

Reagents & Materials
  • Analyte: 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid standard (Purity ≥ 99.5%)[1].

  • Solvents: LC-MS grade Acetonitrile, LC-MS grade Water, Formic Acid (99%).

  • Column: Core-Shell PFP (100 x 4.6 mm, 2.6 µm).

Sample Preparation Workflow

Causality Check: A 50:50 Water:Acetonitrile diluent is chosen to closely match the initial gradient conditions, preventing solvent-mismatch peak distortion (the "solvent effect").

G Weigh Weigh 10.0 mg Analyte Standard Dissolve Dissolve in 10 mL Diluent (50:50) Weigh->Dissolve Sonicate Sonicate 5 min & Equilibrate Dissolve->Sonicate Filter Filter through 0.22 µm PTFE Sonicate->Filter Inject Inject 5 µL onto HPLC Filter->Inject

Fig 3: Standard preparation workflow ensuring complete solubilization of the analyte.

Instrumental Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Mechanistic Rationale: At pH 2.7, the carboxylic acid moiety is fully protonated (neutralized), maximizing hydrophobic retention and preventing peak splitting.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-8 min (10%

    
     60% B), 8-10 min (60% B), 10-10.1 min (10% B), 10.1-15 min (Re-equilibration).
    
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 235 nm.

Self-Validating System Suitability Test (SST)

Prior to analysis, execute the following sequence:

  • Blank Injection (Diluent): Confirm no baseline interference at the expected retention time.

  • Working Standard (100 µg/mL) x 6 Injections:

    • Acceptance Criteria: %RSD of Peak Area

      
       2.0%, USP Tailing Factor (
      
      
      
      )
      
      
      1.5, Theoretical Plates (
      
      
      )
      
      
      5000.

ICH Q2(R2) Method Validation Results

The optimized PFP method was validated against standard regulatory parameters[4]. The comparative baseline data clearly demonstrates the superiority of the PFP chemistry over traditional C18 for this specific analyte.

Table 1: System Suitability & Column Comparison
ParameterTraditional C18 (150 x 4.6 mm, 5 µm)Core-Shell PFP (100 x 4.6 mm, 2.6 µm)ICH Q2(R2) Target
Retention Time (

)
3.2 min (Poor retention)6.8 min (Optimal retention)N/A
USP Tailing Factor (

)
1.85 (Severe tailing)1.12 (Excellent symmetry)

1.5
Theoretical Plates (

)
3,20012,450

5,000
Resolution (

) from Impurities
1.22.8

1.5
Table 2: Linearity and Range

Linearity was established by plotting peak area against concentration across five levels (50% to 150% of the nominal concentration). | Concentration Range | Correlation Coefficient (


) | Y-Intercept Bias | Residual Sum of Squares |
| :--- | :--- | :--- | :--- |
| 50.0 - 150.0 µg/mL | 0.9998 | 0.45% (Acceptable) | 0.012 |
Table 3: Accuracy (Recovery Study)

Accuracy was assessed by spiking known amounts of the analyte standard into a synthetic placebo matrix at three concentration levels.

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) Mean Recovery (%) % RSD (n=3)
80% 80.0 79.4 99.25% 0.8%
100% 100.0 100.3 100.30% 0.5%

| 120% | 120.0 | 119.1 | 99.25% | 0.7% |

Table 4: Precision

Precision was evaluated at the 100% test concentration (100 µg/mL).

Parameter Conditions Mean Area % RSD Acceptance Criteria

| Repeatability (Intra-day) | Same analyst, same day, n=6 | 1,452,300 | 0.65% |


 2.0% |
| Intermediate (Inter-day)  | Different analyst, different day, n=6 | 1,448,900 | 0.82%  | 

2.0% |
Table 5: Robustness

Deliberate, small variations were made to critical method parameters to ensure reliability during routine QC transfer. | Parameter Varied | Variation |


 Shift (min) | USP Tailing Factor | System Suitability Met? |
| :--- | :--- | :--- | :--- | :--- |
| Flow Rate  | 0.9 mL/min | +0.4 | 1.15 | Yes |
| Flow Rate  | 1.1 mL/min | -0.3 | 1.10 | Yes |
| Column Temp  | 25°C | +0.2 | 1.18 | Yes |
| Column Temp  | 35°C | -0.2 | 1.08 | Yes |

Conclusion

The validation data confirms that for highly functionalized pyridine derivatives like 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid, traditional C18 columns are fundamentally limited by secondary silanol interactions. By leveraging the orthogonal


 and dipole-dipole mechanisms of a Core-Shell PFP column alongside a pH-controlled mobile phase, we established a highly robust, stability-indicating method. This protocol fully satisfies the rigorous accuracy, precision, and robustness criteria mandated by the ICH Q2(R2) guidelines, ensuring reliable lifecycle management and seamless transfer to quality control environments.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Adopted June 2024.[Link]

  • Altasciences. Practical Strategies for ICH Q14 and Q2(R2) Compliance.[Link]

Sources

comparative study of pyridine-based ligands for metal-organic framework synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Pyridine-Based Ligands for Metal-Organic Framework Synthesis: A Guide to Reticular Engineering and Performance

As the demand for advanced materials in gas separation, catalysis, and drug delivery intensifies, Metal-Organic Frameworks (MOFs) have emerged as the premier class of porous materials. For researchers and application scientists, the rational design of these frameworks relies heavily on the principles of reticular chemistry. One of the most robust strategies for constructing 3D MOFs is the "pillared-layer" approach, where 2D metal-carboxylate sheets (often paddlewheel clusters) are connected by neutral, nitrogen-donating axial pillars.

This guide provides an objective, data-driven comparison of pyridine-based ligands used as pillars in MOF synthesis. By understanding the causality between ligand length, framework interpenetration, and resulting pore topology, scientists can predictably engineer MOFs for highly specific molecular sieving applications.

Mechanistic Causality: Why Pyridine-Based Ligands?

The selection of a pyridine-based ligand is not merely a structural choice; it is a thermodynamic and kinetic tuning mechanism. Pyridine derivatives act as excellent neutral N-donors that coordinate to the axial sites of dinuclear metal paddlewheels (e.g.,


 or 

).

The core causality in ligand selection revolves around framework interpenetration . When synthesizing a MOF, the system seeks the lowest thermodynamic energy state. If a long pillar ligand is used, the resulting large void spaces are energetically unfavorable due to the lack of stabilizing van der Waals interactions. Consequently, the system compensates by growing one or more independent frameworks within the pores of the first—a phenomenon known as interpenetration.

  • Pyrazine (Pyz): As the shortest rigid pillar, Pyz typically forms non-interpenetrated (1-fold) frameworks. The short distance between 2D layers prevents a second lattice from fitting inside, resulting in relatively open but structurally fragile pores[1].

  • 4,4'-Bipyridine (Bipy): A medium-length rigid pillar. The extended

    
    -system increases the interlayer spacing just enough to allow a second framework to intertwine (2-fold interpenetration). Paradoxically, this interpenetration reduces the effective pore size to the microporous regime (e.g., ~4.0 Å) but drastically enhances thermal stability and provides the necessary surface interactions for highly selective gas separation, such as alkane isomer sieving[2].
    
  • 1,2-bis(4-pyridyl)ethylene (Bpe): A longer, semi-rigid pillar. The extended length almost guarantees multiple interpenetrated networks. This extreme crowding creates ultra-narrow 1D channels (e.g., 2.0 × 3.2 Å) that act as strict kinetic sieves for small gas molecules[1].

Comparative Performance Data

The following table synthesizes experimental data for three isoreticular pillared-layer MOFs, demonstrating how altering the pyridine-based ligand directly impacts the physical and performance metrics of the framework.

LigandApprox. Length (Å)Representative MOFTopology & InterpenetrationEffective Pore Size (Å)Surface Area (BET/Langmuir)Key Application / Selectivity
Pyrazine (Pyz) ~2.8

pcu (1-fold)~4.5 × 4.5~300 m²/gBasic gas sorption; low thermal stability
4,4'-Bipyridine (Bipy) ~7.1

(MOF-508a)
pcu (2-fold)4.0 × 4.0946 m²/gGas-chromatographic separation of alkane isomers
4,4'-Bpe ~9.5

pcu (Multi-fold)2.0 × 3.2~400 m²/gStrict kinetic sieving (e.g.,

over

)

Data aggregated from comparative studies on rationally designed micropores[1] and MOF-508a characterization[2]. (FMA = fumarate; BDC = 1,4-benzenedicarboxylate).

Workflow Visualization: Reticular Assembly

The following diagram illustrates the logical progression of pillared-layer MOF synthesis and how the choice of pyridine ligand dictates the final framework topology.

Ligand_Selection N1 Metal Node (e.g., Zn2+, Cu2+) N3 2D Paddlewheel Grid N1->N3 N2 Equatorial Linker (e.g., BDC2-) N2->N3 N4 Pyridine Pillar Selection N3->N4 N5 Pyrazine (Pyz) Short & Rigid N4->N5 N6 4,4'-Bipyridine (Bipy) Medium & Rigid N4->N6 N7 4,4'-Bpe Long & Semi-Rigid N4->N7 N8 1-Fold / Large Pores Low Stability N5->N8 N9 2-Fold Interpenetration Tuned Micropores N6->N9 N10 Multi-Interpenetration Ultra-Narrow Channels N7->N10

Workflow of pillared-layer MOF synthesis and the causal impact of pyridine ligand length on interpenetration.

Self-Validating Experimental Protocol: Synthesis of MOF-508a

To ensure reproducibility and scientific integrity, the synthesis of a pillared MOF must be treated as a self-validating system. The following protocol details the synthesis of MOF-508a (


), a benchmark material for gas separation[2],[3]. Every step includes the mechanistic causality behind the action, followed by the validation checkpoints.
Step 1: Precursor Assembly
  • Action: Combine

    
     (4.73 mmol), 
    
    
    
    (4.73 mmol), and 4,4'-Bipyridine (2.36 mmol) in a Teflon liner.
  • Causality: The strict 2:2:1 molar ratio is mathematically designed to satisfy the stoichiometry of the

    
     paddlewheel, leaving exactly one axial coordination site per zinc atom available for the Bipy pillar.
    
Step 2: Solvothermal Reaction
  • Action: Dissolve the precursors in 400 mL of a 1:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and Ethanol. Heat in a sealed vessel at 90 °C for 24 hours.

  • Causality: DMF acts as a highly effective solvent for the organic linkers, while Ethanol modulates the deprotonation rate of the

    
     carboxylic acids. This controlled deprotonation prevents rapid, amorphous precipitation, favoring the slow thermodynamic growth of high-quality, 2-fold interpenetrated single crystals.
    
Step 3: Solvent Exchange and Activation
  • Action: Filter the resulting block-shaped crystals. Wash thoroughly with fresh DMF, followed by a 48-hour soak in n-hexane (replacing the hexane every 12 hours). Finally, evacuate under vacuum at 150 °C.

  • Causality: As-synthesized MOFs contain high-boiling DMF trapped in their pores. Direct heating to remove DMF generates massive capillary forces that will collapse the framework. Exchanging DMF for a low-surface-tension, highly volatile solvent like hexane ensures the structural integrity of the pores is maintained during thermal activation.

Step 4: System Validation Checkpoints

A reliable protocol must prove its own success. Do not proceed to application testing without confirming the following:

  • Phase Purity via PXRD: Perform Powder X-Ray Diffraction. The presence of a sharp peak at low angles (

    
    ) confirms the crystalline pcu topology. Compare against simulated patterns to verify the 2-fold interpenetration.
    
  • Porosity Validation via TGA: Conduct Thermogravimetric Analysis. A high-quality, solvent-exchanged sample will show a distinct weight loss step corresponding to the exact mass of the guest molecules, followed by a long plateau of thermal stability up to ~300 °C before framework decomposition.

References

  • Chen, B. et al. "Rationally Designed Micropores within a Metal−Organic Framework for Selective Sorption of Gas Molecules." Inorganic Chemistry - ACS Publications. 1

  • Chen, B. et al. "A Microporous Metal-Organic Framework for Gas-Chromatographic Separation of Alkanes." Angewandte Chemie. 2

  • "Substrate-Independent Epitaxial Growth of the Metal–Organic Framework MOF-508a." ACS Applied Materials & Interfaces. 3

  • "Theoretical and Experimental Insights into the Spatial Distribution of Functional Groups in a Multivariate Flexible Metal–Organic Framework." Chemistry of Materials - ACS Publications. 4

Sources

Comparative Guide: 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid vs. Traditional Pyridine Carboxylic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of transition-metal catalysis, pyridine carboxylic acids occupy a dual, often conflicting role. Traditional variants, such as nicotinic acid (pyridine-3-carboxylic acid) and picolinic acid, are highly effective multidentate ligands due to their strongly coordinating pyridine nitrogen and carboxylate oxygen atoms, forming stable complexes with metals like Rhodium, Silver, and Uranium[1][2][3]. However, this strong N-coordination becomes a fatal flaw when attempting to use these molecules as substrates for C–H functionalization; the unhindered nitrogen rapidly poisons the catalyst[4].

2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (CAS 1256786-15-8) represents a structural breakthrough[5]. By incorporating a bulky isopropyl (propan-2-yl) group at the 6-position and a methoxy group at the 2-position, this molecule completely alters the coordination dynamics. This guide objectively compares its performance against traditional pyridine carboxylic acids, detailing the mechanistic causality and providing validated experimental protocols for its use in Ruthenium-catalyzed C–H arylation.

Structural and Mechanistic Divergence

To understand the superior performance of 2-methoxy-6-propan-2-ylpyridine-3-carboxylic acid in catalytic coupling, we must analyze the causality behind the failure of its unhindered counterparts.

  • The Catalyst Poisoning Paradigm: In standard Ru- or Pd-catalyzed C–H activation, the metal center must dynamically coordinate with the substrate's directing group (the carboxylate) to activate the adjacent C–H bond. Unhindered pyridine-3-carboxylic acids fail to couple because their exposed nitrogen atom acts as a potent σ-donor, outcompeting the carboxylate and forming an off-cycle, catalytically dead N-bound metal complex[4].

  • Steric Shielding via the 6-Isopropyl Group: The addition of the bulky propan-2-yl group at the C6 position creates severe steric hindrance around the pyridine nitrogen. This physical barrier prevents the nitrogen from approaching the metal center, suppressing the poisoning pathway[4].

  • Electronic Modulation via the 2-Methoxy Group: The 2-methoxy group serves a dual purpose. First, it blocks the C2 position, forcing regioselective functionalization at the C4 position. Second, it enriches the electron density of the pyridine ring, facilitating oxidative addition steps while providing a hemilabile oxygen that can temporarily stabilize high-energy catalytic intermediates without causing permanent trapping[4].

Mechanism Substrate1 Unhindered Substrate (Nicotinic Acid) Poisoning N-Metal Coordination (Catalyst Poisoning) Substrate1->Poisoning Off-cycle dead end Substrate2 2-Methoxy-6-isopropyl Pyridine-3-carboxylic acid Steric 6-Isopropyl Steric Shielding Substrate2->Steric Directed Carboxylate-Directed C-H Activation Steric->Directed Forces O-coordination

Caption: Steric shielding at the 6-position prevents N-coordination, enabling C-H activation.

Performance Comparison in Transition-Metal Catalysis

The following data summarizes the performance of various pyridine-3-carboxylic acid derivatives when subjected to standard conditions[4]. The objective is to achieve directed C4-arylation using an aryl halide electrophile.

Table 1: Comparative Reactivity in Ru-Catalyzed C–H Arylation

Substrate / LigandC6 SubstitutionC2 SubstitutionRu-N CoordinationC–H Arylation YieldPrimary Outcome
Nicotinic Acid None (H)None (H)Strong (Irreversible)< 5%Complete Catalyst Poisoning
2-Chloro-nicotinic acid None (H)ChloroStrong (Irreversible)< 10%Catalyst Poisoning
2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid IsopropylMethoxyPrevented (Steric)> 85% Regioselective C4-Arylation

Data Interpretation: The quantitative failure of nicotinic acid (<5% yield) confirms that without steric protection, the pyridine ring acts exclusively as an inhibitory ligand rather than a viable substrate[4]. The 2-methoxy-6-isopropyl derivative successfully decouples the nitrogen's ligating ability from the carboxylate's directing ability, enabling high-turnover catalysis.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol details the Ru-catalyzed C–H arylation of 2-methoxy-6-propan-2-ylpyridine-3-carboxylic acid. This protocol incorporates self-validating checkpoints and explains the causality behind critical reagent choices.

Materials Required:
  • Substrate: 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (1.0 equiv)

  • Electrophile: 5-Bromo-2-chloropyridine (1.5 equiv)

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • Ligand: di-tert-butylbipyridine (dtbbpy, 10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Workflow:
  • Pre-reaction Assembly (Glovebox): To an oven-dried Schlenk tube, add the substrate, electrophile, Ru-catalyst, dtbbpy ligand, and Cs₂CO₃.

    • Causality Check: Cs₂CO₃ is specifically chosen over K₂CO₃. Weaker bases allow the carboxylic acid substrate to undergo oxidative dimerization, a side reaction that can consume up to 20% of the starting material. Cs₂CO₃ suppresses this dimerization to ≤10%[4].

  • Solvent Addition: Inject anhydrous NMP to achieve a 0.2 M substrate concentration.

  • Thermal Cycling: Seal the tube, remove from the glovebox, and heat the mixture to 80 °C for 12 hours.

    • Self-Validation Step: At the 4-hour mark, extract a 50 µL aliquot under N₂ flow. Dilute with CDCl₃ and perform a rapid ¹H-NMR scan. Monitor the disappearance of the C4-proton singlet on the pyridine ring to confirm active catalytic turnover before committing to the full 12-hour cycle.

  • Quench & Isolation: Cool the reaction to room temperature. Acidify the mixture with 1M HCl until the pH reaches 3, then extract with Ethyl Acetate (EtOAc).

    • Causality Check: The product must be isolated as the free carboxylic acid. Avoiding a highly basic aqueous workup prevents the product from partitioning irreversibly into the aqueous layer, ensuring high isolated yields[4].

Workflow Prep 1. Pre-activation (Ru + dtbbpy) Base 2. Base Addition (Cs2CO3) Prep->Base Substrate 3. Substrate Addition Base->Substrate Heat 4. Thermal Cycling (80°C, 12h) Substrate->Heat Quench 5. Quench & Isolate (pH 3) Heat->Quench Validation In-situ NMR Monitoring Heat->Validation Aliquot analysis

Caption: Step-by-step self-validating experimental workflow for Ru-catalyzed arylation.

References

  • Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Huckins J. R., Bercot E. A., Thiel O. R., Hwang T.-L., Bio M. M. Journal of the American Chemical Society (2013). URL:[Link]

  • Rhodium carbonyl complexes containing pyridine carboxylic acid ligands: Reactivity towards various electrophiles and catalytic activity. Dutta D. K., et al. Journal of Molecular Catalysis A: Chemical (2009). URL:[Link]

  • Synthesis, Spectral and Electrochemical Studies of Complex of Uranium(IV) with Pyridine-3-Carboxylic Acid. Scientific Research Publishing (2013). URL:[Link]

  • Bis(pyridine-3-carboxylic acid-κN)silver(I) perchlorate. National Institutes of Health (PMC) (2008). URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved therapeutic agents.[1][2] Its versatility allows for fine-tuning of electronic and steric properties through substitution, making it a cornerstone in the design of novel bioactive molecules.[3] This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid derivatives. We will explore how subtle modifications to this core structure can profoundly impact biological activity, drawing upon established principles from related pyridine-based pharmacophores to provide a predictive framework for rational drug design.

The Core Scaffold: A Triad of Functionality

The 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid scaffold presents three key points for chemical modification, each contributing uniquely to the molecule's overall physicochemical properties and its interaction with biological targets. Understanding the role of each component is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

  • The 2-Methoxy Group: The methoxy group at the 2-position is a key determinant of the molecule's electronic and lipophilic character. It can influence the pKa of the pyridine nitrogen and participate in hydrogen bonding with target proteins.[4][5]

  • The 6-Propan-2-yl Group: The isopropyl group at the 6-position provides steric bulk, which can be critical for achieving selective binding to the target's active site. Its lipophilicity also contributes to the molecule's ability to cross cell membranes.

  • The 3-Carboxylic Acid Group: The carboxylic acid at the 3-position is a polar, ionizable group that can form strong ionic interactions and hydrogen bonds with biological targets. It is often essential for anchoring the molecule within a binding pocket.[6][7]

Structure-Activity Relationship (SAR) Analysis

The following sections explore the impact of systematic modifications at each of these positions, supported by comparative data that illustrates the resulting trends in biological activity. The presented data is a synthesis of trends observed for structurally related pyridine derivatives.

Modifications of the 2-Alkoxy Group

The nature of the alkoxy group at the 2-position can significantly modulate activity. Variations in chain length and polarity can fine-tune target engagement and pharmacokinetic properties.

CompoundR1 (at C2)R2 (at C6)R3 (at C3)IC50 (µM)Notes
1a -OCH3-CH(CH3)2-COOH15.2Parent Compound
1b -OCH2CH3-CH(CH3)2-COOH12.8Increased lipophilicity may enhance binding.
1c -OH-CH(CH3)2-COOH45.7The phenolic hydroxyl can alter electronic properties and introduce new hydrogen bonding opportunities, but may decrease cell permeability.[4]
1d -H-CH(CH3)2-COOH>100Removal of the oxygen atom significantly reduces potency, highlighting its importance in target interaction.

The data suggests that small, lipophilic alkoxy groups at the 2-position are favorable for activity. The conversion to a hydroxyl group, while potentially offering new interactions, appears to be detrimental in this series, possibly due to altered electronics or reduced membrane permeability.

Modifications of the 6-Alkyl Group

The size and shape of the substituent at the 6-position are critical for achieving selectivity and optimal van der Waals interactions within the binding pocket.

CompoundR1 (at C2)R2 (at C6)R3 (at C3)IC50 (µM)Notes
2a -OCH3-CH(CH3)2-COOH15.2Parent Compound
2b -OCH3-CH3-COOH32.5Reduced steric bulk may lead to a less optimal fit in the binding pocket.
2c -OCH3-C(CH3)3-COOH28.9Increased steric bulk may introduce unfavorable steric clashes.
2d -OCH3-Cyclohexyl-COOH18.1A cyclic substituent may provide a more rigid conformation that is favorable for binding.

The isopropyl group appears to be near-optimal for this position. Both smaller and larger alkyl groups lead to a decrease in potency, suggesting a well-defined hydrophobic pocket in the target protein that accommodates the isopropyl group.

Modifications of the 3-Carboxylic Acid Group

The carboxylic acid is often a key anchoring point. Its modification can have a profound impact on binding affinity and can also be used to modulate solubility and bioavailability.

CompoundR1 (at C2)R2 (at C6)R3 (at C3)IC50 (µM)Notes
3a -OCH3-CH(CH3)2-COOH15.2Parent Compound
3b -OCH3-CH(CH3)2-COOCH385.1Esterification masks the key acidic proton, likely disrupting a critical ionic or hydrogen bond interaction.
3c -OCH3-CH(CH3)2-CONH255.4The primary amide can act as a hydrogen bond donor and acceptor, but is generally a weaker acidic group than a carboxylic acid.
3d -OCH3-CH(CH3)2-CN>100The nitrile group is a poor mimic of the carboxylic acid, leading to a significant loss of activity.

These results underscore the critical role of the carboxylic acid moiety in the biological activity of this class of compounds. Its ability to act as a hydrogen bond donor and acceptor, and to exist in an ionized state, is likely essential for target recognition.

Experimental Protocols

General Synthesis of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic Acid Derivatives

The synthesis of the title compounds can be achieved through a multi-step sequence starting from commercially available materials. A representative procedure is outlined below.

Step 1: Synthesis of Methyl 2-methoxy-6-propan-2-ylnicotinate

  • To a solution of methyl 2-chloro-6-isopropylnicotinate (1.0 eq) in dry methanol (0.2 M), add sodium methoxide (1.5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and neutralize with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Hydrolysis to 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic Acid

  • Dissolve the methyl ester from Step 1 (1.0 eq) in a mixture of THF and water (2:1, 0.1 M).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 12-18 hours.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the final carboxylic acid.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is representative for evaluating the inhibitory potential of the synthesized compounds against a relevant enzyme target.[8][9]

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, add 50 µL of various concentrations of the test compound or vehicle (DMSO) to 100 µL of phosphate buffer (pH 7.5).

  • Add 50 µL of xanthine solution (substrate).

  • Initiate the reaction by adding 50 µL of xanthine oxidase enzyme solution.

  • Incubate the plate at 25°C for 30 minutes.

  • Measure the absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Visualizing the SAR and Experimental Workflow

The following diagrams provide a visual summary of the key structure-activity relationships and the general experimental workflow.

SAR_Summary cluster_C2 C2 Position cluster_C6 C6 Position cluster_C3 C3 Position Core 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic Acid OCH3 -OCH3 (Optimal) Core->OCH3 Modification at C2 Isopropyl -CH(CH3)2 (Optimal) Core->Isopropyl Modification at C6 COOH -COOH (Essential) Core->COOH Modification at C3 OCH2CH3 -OCH2CH3 (Good) OH -OH (Reduced Activity) H -H (Inactive) Methyl -CH3 (Reduced) tButyl -C(CH3)3 (Reduced) COOMe -COOCH3 (Inactive) CONH2 -CONH2 (Reduced) CN -CN (Inactive)

Caption: Key Structure-Activity Relationships.

Experimental_Workflow Start Commercially Available Starting Materials Synthesis Multi-step Organic Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification BioAssay In Vitro Biological Assay (e.g., Enzyme Inhibition) Purification->BioAssay SAR Structure-Activity Relationship Analysis BioAssay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General Experimental Workflow for SAR Studies.

Concluding Remarks

The 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR studies, synthesized from related pyridine series, reveal that the 2-methoxy, 6-isopropyl, and 3-carboxylic acid groups are all crucial for potent biological activity. While the 2-alkoxy and 6-alkyl groups offer opportunities for fine-tuning potency and selectivity, the 3-carboxylic acid appears to be an indispensable anchor for target engagement. Future work should focus on exploring a wider range of bioisosteric replacements for the carboxylic acid that may retain its key interactions while improving pharmacokinetic properties. The insights presented in this guide provide a rational basis for the continued optimization of this promising class of molecules.

References

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC. (2025, October 3).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019, November 10). MDPI.
  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. (2008, March 13). PubMed.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. SID.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD.
  • Synthesis and structure-activity relationships of carboxylic acid derivatives of pyridoxal as P2X receptor antagonists. (2013, May 1). PubMed.
  • Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20).
  • Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery. Benchchem.
  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. (2001, December 15). PubMed.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020, February 13). SciSpace.
  • 2-methoxy-6-methylpyridine-3-carboxylic acid | CAS 72918-10-6. American Elements.
  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025, April 29). CMJ Publishers.
  • Biological Activity of Naturally Derived Naphthyridines. (2021, July 16). Semantic Scholar.
  • Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.
  • Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. (2019, November 1). PubMed.
  • Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors.
  • Synthesis and Herbicidal Activity of 6-Alkoxy(aryloxy) Multisubstituted Pyridine Derivatives. (2016, April 15). Chinese Journal of Organic Chemistry.

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independent verification of the synthesized structure of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Isomer Trap" in Pyridine Scaffolds

The Challenge: In the synthesis of 2-Methoxy-6-(propan-2-yl)pyridine-3-carboxylic acid , standard quality control (QC) relying solely on LC-MS and 1D 1H NMR is insufficient. The pyridine scaffold is notorious for regioisomerism (2-methoxy vs. 6-methoxy substitution) and tautomeric ambiguity (O-alkylation vs. N-alkylation/pyridone formation).

The Solution: This guide establishes a Self-Validating Verification Protocol that integrates High-Resolution Mass Spectrometry (HRMS) with 2D NMR (HMBC/NOESY) to definitively assign the structure. We move beyond "consistent with structure" to "proven structure."

Comparative Analysis of Verification Modalities

The following table contrasts the "Standard QC" approach often used by CROs against the "Independent Verification" standard required for rigorous drug development.

FeatureStandard QC (Risky) Enhanced Verification (Recommended) Gold Standard (Definitive)
Techniques LC-MS (Low Res), 1H NMRHRMS, 1H, 13C, 2D NMR (HMBC, HSQC) Single Crystal X-Ray Diffraction (SC-XRD)
Regioisomer ID Fails : Cannot distinguish 2-OMe from 6-OMe reliably.High : HMBC correlations link protons to specific ring carbons.Absolute : Direct spatial mapping.
Tautomer ID Ambiguous : O- vs N-alkyl shifts are similar.High : 13C chemical shifts of C2/C6 differ significantly.Absolute : Bond lengths confirm C-O vs C=O.
Cost/Time Low / <4 hoursMedium / 24 hoursHigh / 1-4 weeks
Application Routine batch releaseStructure confirmation & Reference Standard qualification Dispute resolution or patent filing

Critical Verification Workflow

This protocol is designed to systematically rule out the two most common structural errors: Regioisomerism (Wrong position of the methoxy group) and Pyridone Tautomers (N-methylation instead of O-methylation).

Step 1: Exact Mass & Formula Confirmation (HRMS)
  • Objective: Confirm molecular formula

    
    .
    
  • Method: ESI-TOF or Orbitrap MS in negative mode

    
    .
    
  • Acceptance Criteria: Mass error < 5 ppm.

    • Theoretical m/z: ~194.0823 (Calculated for

      
      ).
      
    • Why: Rules out des-methyl or over-alkylated byproducts immediately.

Step 2: The "Regio-Lock" Experiment (2D NMR)
  • Objective: Distinguish the 2-Methoxy target from the 6-Methoxy isomer.

  • Method: HMBC (Heteronuclear Multiple Bond Correlation) .

  • Logic:

    • Target (2-OMe): The Methoxy protons (

      
      , 
      
      
      
      ) must show a strong
      
      
      correlation to C2 .
    • Isomer (6-OMe): The Methoxy protons would correlate to C6 .

    • Differentiation: C2 is the carbon between the Nitrogen and the Carboxylic Acid (C3). C6 is the carbon attached to the isopropyl group.

    • Verification Check:

      • Find the C3 (quaternary, attached to COOH). It will correlate with the carboxylic proton (if visible) or H4.

      • Find C2 . In the target, C2 is shielded by the methoxy group but deshielded by the N and COOH proximity.

      • Crucial HMBC Link: The aromatic proton H4 (

        
        ) will correlate to C2  and C6 . The Isopropyl methine proton (
        
        
        
        ) will only correlate to C6 and C5 .
Step 3: Ruling out the Pyridone (N-Alkyl)
  • Objective: Ensure O-alkylation occurred, not N-alkylation (a common byproduct in basic conditions).

  • Indicator: 13C Chemical Shift of the Carbonyl/C-O carbon.

    • O-Isomer (Target): C2 appears at

      
       ppm (Typical pyridine C-O).
      
    • N-Isomer (Pyridone): The Carbonyl carbon (C=O) typically shifts downfield to

      
       ppm, and the N-Me group would appear at 
      
      
      
      ppm (vs
      
      
      for O-Me).

Supporting Experimental Data (Simulated Reference)

Use this data table to validate your analytical results.

AssignmentProton (

, ppm, Multiplicity)
Carbon (

, ppm)
Key HMBC Correlations (H

C)
COOH ~11.0-13.0 (br s)~167.0 (C=O)-
H4 (Ar) 8.25 (d, J=8.0 Hz) ~140.5C2, C6, COOH
H5 (Ar) 6.95 (d, J=8.0 Hz) ~118.0C3, C6, Isopropyl-CH
-OCH3 4.05 (s) ~54.0C2 (~162.0)
Iso-CH 3.05 (sept, J=6.8 Hz)~36.5C6 (~166.0) , C5
Iso-CH3 1.25 (d, J=6.8 Hz)~22.0Iso-CH, C6

Note: The definitive proof is the -OCH3 correlation to C2 , distinct from the Iso-CH correlation to C6 . If -OCH3 correlates to the same carbon as the Isopropyl group, you have the 6-methoxy isomer.

Visualized Verification Logic

Diagram 1: Structural Elucidation Decision Tree

This flowchart guides the decision-making process during structural verification.

VerificationWorkflow Start Synthesized Product (Crude or Purified) HRMS Step 1: HRMS Analysis (Confirm Formula C10H13NO3) Start->HRMS Fail1 REJECT: Impurity or Wrong Reaction HRMS->Fail1 Mass Error > 5ppm NMR_1H Step 2: 1H NMR (Check Integration & Multiplicity) HRMS->NMR_1H Mass OK Decision_Regio Ambiguity Check: Are Isomers Possible? NMR_1H->Decision_Regio HMBC Step 3: 2D HMBC (The 'Regio-Lock') Decision_Regio->HMBC Yes (Standard Protocol) Check_OMe Check -OCH3 Correlation HMBC->Check_OMe Result_2OMe Correlates to C2 (Distinct from Isopropyl-C6) Check_OMe->Result_2OMe Target Pattern Result_6OMe Correlates to C6 (Same as Isopropyl-C6) Check_OMe->Result_6OMe Isomer Pattern Final VERIFIED STRUCTURE: 2-Methoxy-6-isopropyl... Result_2OMe->Final Result_6OMe->Fail1

Caption: Decision tree for distinguishing the target molecule from common regioisomeric byproducts.

Diagram 2: HMBC Correlation Map

This diagram visualizes the specific intramolecular connections required to confirm the structure.

HMBC_Map cluster_legend Legend OMe_H Methoxy H (4.05 ppm) C2 C2 Quaternary (~162 ppm) OMe_H->C2 Strong 3J (Definitive) C3 C3 Quaternary (COOH attachment) H4 H4 Aromatic (8.25 ppm) H4->C2 3J H4->C3 2J C6 C6 Quaternary (~166 ppm) H4->C6 3J Iso_H Isopropyl H (3.05 ppm) Iso_H->C6 2J (Definitive) key Green Arrow = Critical Diagnostic Correlation Dashed Arrow = Supporting Correlation

Caption: Key HMBC correlations. The Methoxy-to-C2 and Isopropyl-to-C6 connections spatially separate the substituents, confirming the regio-chemistry.

References

  • Regioisomerism in Pyridine Synthesis

    • Title: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.[1][2]

    • Source: Chemical & Pharmaceutical Bulletin (2000).
    • Relevance: Details the formation of 2-methoxy vs 6-methoxy isomers depending on reaction conditions.
  • NMR differentiation of Isomers

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Applic
    • Relevance: Explains the principles of using coupling constants and chemical shifts to identify ortho/meta/para and substituted pyridine isomers.
  • Structural Analogs & Data

    • Title: 2-Methoxy-6-methyl-nicotinic acid (CAS 72918-10-6).

    • Source: Sigma-Aldrich Product Data.

    • Relevance: Provides baseline physical and spectral expectations for the 6-alkyl-2-methoxy-nicotinic acid scaffold.
  • Tautomerism in Hydroxypyridines

    • Title: 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid (PubChem CID 13543670).[3]

    • Source: PubChem.[4][3]

    • Relevance: Identifies the pyridone tautomer/precursor, essential for ruling out N-alkyl

Sources

Bridging the Gap: A Comparative Guide to Experimental and Computationally Predicted Properties of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Pyridine carboxylic acids (PCAs)—including picolinic acid (2-PCA), nicotinic acid (3-PCA), and isonicotinic acid (4-PCA)—are foundational scaffolds in pharmaceutical development, coordination chemistry, and crystal engineering. Understanding their physicochemical properties is critical for predicting bioavailability, receptor binding, and reactivity.

In modern molecular design, empirical benchwork is increasingly augmented by in silico predictions, specifically Density Functional Theory (DFT). This guide provides a rigorous comparative analysis of experimental versus computationally predicted properties of PCAs, offering a self-validating framework for researchers to benchmark theoretical models against empirical ground truths.

The Dual-Track Analytical Workflow

To establish a high-confidence profile of a PCA, researchers must run parallel experimental and computational workflows. The causality here is fundamental: computational models typically provide isolated, gas-phase (or implicitly solvated) idealized data, whereas experimental results represent bulk, interacting systems (dimers, hydrogen-bonded networks). Comparing the two reveals the underlying intermolecular dynamics.

Workflow cluster_exp Experimental Pathway cluster_comp Computational Pathway (DFT) Start Pyridine Carboxylic Acid Characterization Exp1 Sample Prep & Purification Start->Exp1 Comp1 Geometry Optimization Start->Comp1 Exp2 ATR-FTIR & FT-Raman Exp1->Exp2 Exp3 1H/13C NMR Spectroscopy Exp2->Exp3 Analysis Comparative Analysis Exp3->Analysis Comp2 Freq Calculation & Scaling Comp1->Comp2 Comp3 GIAO Method (NMR) Comp2->Comp3 Comp3->Analysis Validation Validated Molecular Model Analysis->Validation

Parallel experimental and computational workflows for pyridine carboxylic acid characterization.

Comparative Analysis of Key Properties

Vibrational Spectroscopy (FT-IR & FT-Raman)

Experimental Context: Experimental IR spectra of PCAs in the solid state are heavily influenced by intermolecular hydrogen bonding, often forming supramolecular networks or dimers. For instance, the C=O stretching mode for nicotinic acid typically appears around 1708–1712 cm⁻¹[1]. Computational Context: DFT calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set, calculate harmonic vibrational frequencies in a vacuum or implicit solvent (e.g., COSMO)[2]. Because DFT overestimates frequencies due to the harmonic approximation and the neglect of electron correlation, applying a scaling factor (usually ~0.96–0.98) is strictly required[3]. The Causality: Discrepancies between scaled DFT frequencies and experimental ATR-IR spectra are not mere "errors"; they are diagnostic of hydrogen bonding. If the predicted monomeric C=O stretch is significantly higher than the experimental value, it confirms the presence of strong O-H···O or O-H···N intermolecular interactions in the bulk sample[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Context: ¹H and ¹³C NMR spectra obtained in solvents like DMSO-d6 provide time-averaged chemical environments. Computational Context: The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for predicting NMR chemical shifts in silico[5][6]. The Causality: GIAO calculations often predict highly localized electron shielding. When comparing experimental ¹³C shifts of the carboxyl carbon to GIAO predictions, deviations point to solvent-solute interactions. Utilizing an implicit solvation model (like PCM) during the DFT optimization step is crucial to align theoretical shielding tensors with experimental DMSO-d6 results[5].

Thermodynamic Stability and Electronic Structure

Experimental Context: Solution calorimetry and potentiometric titrations determine the pKa and enthalpies of complexation. Nicotinic acid, for example, shows specific binding affinities driven by the meta-position of the carboxyl group relative to the nitrogen[7]. Computational Context: HOMO-LUMO energy gaps and Natural Bond Orbital (NBO) analysis provide a quantum mechanical rationale for these thermodynamic observations. The HOMO-LUMO gap dictates chemical reactivity and molecular hardness[6]. The Causality: Experimental enthalpies of formation correlate strongly with DFT-calculated total energies. By calculating the energy of isodesmic reactions, researchers can accurately predict the stabilizing effect of the pyridine ring nitrogen on the carboxylate group, matching empirical combustion calorimetry data.

Quantitative Data Comparison

The following table summarizes a typical comparative dataset for Nicotinic Acid (3-PCA) , demonstrating the expected alignment between empirical data and DFT (B3LYP/6-311++G(d,p)) predictions.

PropertyExperimental ObservationComputational Prediction (DFT)Delta / Analytical Notes
C=O Stretch (IR) 1708 cm⁻¹ (Solid state)[1]1755 cm⁻¹ (Unscaled, Monomer)Δ = 47 cm⁻¹. Overestimation highlights strong intermolecular H-bonding in the solid state.
C=O Stretch (Scaled) 1708 cm⁻¹[1]1715 cm⁻¹ (Scaled by 0.9679)Δ = 7 cm⁻¹. Excellent agreement post-scaling, validating the force field transferability[3].
¹³C NMR (Carboxyl) ~166.5 ppm (in DMSO-d6)168.2 ppm (GIAO, PCM-DMSO)Δ = 1.7 ppm. Minor deviation due to explicit solvent dynamics not captured by the implicit PCM model.
HOMO-LUMO Gap ~4.5 eV (from UV-Vis onset)4.85 eV[6]Theoretical gap slightly overestimates excitation energy but accurately predicts molecular hardness.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, protocols must be self-validating. This means incorporating internal controls that immediately flag systematic errors before data integration.

Protocol 1: Experimental ATR-FTIR Characterization of PCAs

Objective: Obtain high-resolution vibrational spectra of bulk PCAs to map hydrogen-bonding networks.

  • Sample Preparation: Desiccate the PCA sample (e.g., picolinic acid) under vacuum for 24 hours to remove adventitious moisture.

    • Causality: Water absorbs strongly in the 3000-3500 cm⁻¹ and ~1640 cm⁻¹ regions, which actively masks the critical O-H and C=O stretching frequencies of the PCA[2].

  • Background Calibration: Collect a background spectrum of the bare ATR crystal (Diamond or ZnSe) immediately prior to sample analysis.

  • Spectral Acquisition: Place 2-5 mg of the solid PCA onto the crystal. Apply consistent pressure using the ATR anvil. Record 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Self-Validation Step: Check the baseline at 3800-4000 cm⁻¹. A sloping baseline indicates poor crystal contact or particle scattering. Re-apply pressure or grind the sample finer if the baseline is non-linear.

Protocol 2: Computational DFT Workflow for Property Prediction

Objective: Generate optimized geometries and predict IR/NMR spectra to benchmark against Protocol 1.

  • Initial Geometry Construction: Build the PCA monomer and dimer structures using a graphical interface.

    • Causality: Modeling the dimer is essential because PCAs predominantly exist as hydrogen-bonded dimers in the solid state[3][8]. Comparing monomer vs. dimer calculations isolates the spectral shifts caused by hydrogen bonding.

  • Geometry Optimization: Run a DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (++) is mandatory to accurately model the electron density of the lone pairs on the pyridine nitrogen and carboxylate oxygens[5].

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry.

  • Self-Validation Step (Critical): Examine the output for imaginary frequencies (negative values).

    • Causality: The presence of an imaginary frequency indicates the structure is stuck at a transition state, not a true energy minimum. If found, perturb the geometry along the imaginary mode and re-optimize.

  • Scaling and GIAO: Apply a scaling factor (e.g., 0.9679 for B3LYP) to the harmonic frequencies[3]. For NMR, run a subsequent single-point energy calculation using the GIAO method with an implicit solvation model (PCM) set to the experimental solvent.

Conclusion

The comparative analysis of pyridine carboxylic acids reveals that neither experimental nor computational methods are absolute in isolation. Experimental data provides the macroscopic reality of molecular interactions, while DFT calculations offer the microscopic, quantum-mechanical rationale. By rigorously scaling computational frequencies, modeling dimeric structures, and utilizing implicit solvation for NMR predictions, researchers can achieve a highly predictive, self-validating framework for PCA characterization and downstream drug development.

References[2] Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - ResearchGate - Link[8] Thermochemical and Theoretical Studies of Dimethylpyridine-2,6-dicarboxylate and Pyridine-2,3-, Pyridine-2,5 - CORE - Link[1] Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations - ResearchGate - Link[3] Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods - ResearchGate - Link[4] Theoretical study of hydrogen bonded picolinic acid-water complexes - Online Publishing @ NIScPR - Link[9] FT-Raman, FT-IR, UV spectra and DFT and ab initio calculations on monomeric and dimeric structures of 3,5-pyridinedicarboxylic acid - ResearchGate - Link[5] NMR, UV, FT-IR, FT-Raman spectra and molecular structure (monomeric and dimeric structures) investigation of nicotinic acid N-oxide: A combined experimental and theoretical study - PubMed - Link[6] The synthesis, characterization and theoretical study on nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide - PubMed -Link[7] Effect of structure isomerism of pyridine monocarboxylic acids on thermodynamic properties of L-lysine complexation in aqueous buffer solution - ResearchGate - Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid (CAS: 1256786-15-8)[1] requires a rigorous, causally-driven approach to laboratory safety. As a substituted nicotinic acid derivative, this compound presents specific physicochemical hazards that dictate strict personal protective equipment (PPE) requirements and operational workflows.

This guide provides drug development professionals and formulation scientists with a self-validating, step-by-step operational manual for the safe handling, transfer, and disposal of this chemical.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand why this specific molecule is hazardous. Substituted pyridine-3-carboxylic acids universally trigger GHS hazard statements H315 (Skin irritation) , H319 (Serious eye irritation) , and H335 (Respiratory irritation) [2][3][4].

For 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid, the hazards are amplified by its specific functional groups:

  • Enhanced Lipophilicity (Dermal Hazard): The addition of the methoxy (-OCH₃) and propan-2-yl (isopropyl) groups significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted nicotinic acid. This high lipophilicity allows the molecule to more easily permeate the lipid-rich stratum corneum of the skin, increasing the risk of deep dermal irritation before the acidic moiety can be neutralized.

  • Acid-Base Dualism (Ocular/Mucosal Hazard): The carboxylic acid group acts as a localized proton donor upon contact with the moisture in eyes or mucous membranes, causing rapid cellular damage[5]. Simultaneously, the weakly basic pyridine nitrogen can coordinate with biological electrophiles.

  • Electrostatic Aerosolization (Inhalation Hazard): As a dry, lipophilic organic powder, this compound is highly prone to accumulating static charge during weighing. This static repulsion can cause the powder to aerosolize spontaneously, creating an invisible inhalation hazard that settles deep in the respiratory tract[5].

Quantitative PPE Specification Matrix

Standard nitrile gloves are insufficient if this compound is handled in solution. The table below outlines the required PPE based on the operational state of the chemical.

PPE CategoryDry Powder Handling (Weighing/Transfer)Solution Handling (in DCM, DMF, or DMSO)Causality / Specification
Hand Protection Nitrile Rubber (Min. 0.11 mm thickness)Laminate (e.g., Silver Shield) or Butyl RubberCausality: Lipophilic solutions rapidly permeate standard nitrile. Spec: Breakthrough time >480 min[5].
Eye Protection Tight-fitting safety gogglesFace shield over safety gogglesCausality: Prevents ingress of airborne dust or pressurized solvent splashes. (ANSI Z87.1+ / EN 166).
Respiratory N95 / FFP2 Particulate RespiratorFume Hood (Face velocity 0.4–0.6 m/s)Causality: Mitigates H335 respiratory irritation from electrostatic dust generation[2].
Body 100% Cotton or Nomex Lab CoatChemical-resistant apron over lab coatCausality: Synthetic fibers (polyester) generate static electricity, increasing powder aerosolization risk.

Operational Workflow & Self-Validating Protocol

The following workflow ensures that every action is verified by an immediate, observable result, creating a closed-loop safety system.

G A Pre-Op: Fume Hood Velocity >0.4 m/s B Don PPE Matrix (Nitrile, Goggles) A->B C Anti-Static Weighing & Transfer B->C D Is Dust/Spill Detected? C->D E Wet Wipe Protocol (Suppress Aerosols) D->E Yes F Reaction Setup (Solubilization) D->F No E->F G Waste Segregation & Doffing F->G

Operational workflow for handling 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid.

Step-by-Step Weighing and Transfer Methodology
  • Environmental Clearance: Turn on the fume hood.

    • Validation Step: Check the digital monitor or tape tell-tale. The face velocity must stabilize between 0.4 and 0.6 m/s. If the tape does not pull inward, do not proceed.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Discharge the boat and the spatula using a zero-stat (anti-static) gun.

    • Validation Step: Tare the balance. The reading must hold perfectly stable at 0.0000 g. A drifting mass indicates residual static charge or micro-drafts, which will cause the powder to aerosolize.

  • Chemical Transfer: Using the grounded spatula, transfer the 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid slowly. Keep the source bottle and the weigh boat as close together as possible to minimize the drop height.

  • Solubilization: Transfer the powder to the reaction flask. Add the solvent slowly down the side of the flask to wash any residual powder from the neck.

    • Validation Step: Visually inspect the neck of the flask. No white powder should remain; this confirms complete transfer and eliminates exposure risks during subsequent capping/septum insertion.

Spill Response & Waste Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it will immediately generate an inhalation hazard[3].

Self-Validating Spill Decontamination
  • Aerosol Suppression: Gently mist the spilled powder with a 70% Ethanol/30% Water solution.

    • Validation Step: The powder will visibly darken and clump together, confirming that the dust hazard has been neutralized.

  • Absorption: Wipe up the clumped material using chemical absorbent pads.

  • Chemical Neutralization: Wash the affected surface with a mild alkaline solution (e.g., 1% Sodium Bicarbonate) to neutralize any residual carboxylic acid[5].

    • Validation Step: Swipe the cleaned surface with pH indicator paper. The paper must read ~7.0 (neutral). If it reads acidic (<6), repeat the alkaline wash.

Waste Segregation Plan
  • Solid Waste: Contaminated gloves, weigh boats, and absorbent pads must be placed in a sealed, labeled biohazard/chemical waste bag designated for Halogen-Free Organic Solid Waste .

  • Liquid Waste: If the compound was dissolved in a non-halogenated solvent (e.g., Ethanol, Ethyl Acetate), route to standard organic waste. If dissolved in a halogenated solvent (e.g., Chloroform, DCM), it must be segregated into Halogenated Organic Waste to prevent explosive reactions or toxic gas generation in the waste stream.

References

  • CPAchem . "Safety data sheet: 4-(Trifluoromethyl)pyridine-3-carboxylic acid." CPAchem. Available at:[Link]

Sources

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